molecular formula C18H18O5 B1149392 3'-Methyl-4-O-methylhelichrysetin

3'-Methyl-4-O-methylhelichrysetin

Cat. No.: B1149392
M. Wt: 314.3 g/mol
InChI Key: OVJIHSNZSOFRQU-RMKNXTFCSA-N
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Description

3'-Methyl-4-O-methylhelichrysetin is a specialized flavonoid derivative for research use. This compound is of interest in phytochemical and natural product research due to its structural relationship to metabolites found in plants of the Helichrysum genus . Species within this genus produce a diverse array of secondary metabolites, including numerous flavonoids and phloroglucinols, which are the subject of ongoing scientific investigation for their complex bioactivities . Researchers utilize such compounds to explore a range of biological mechanisms. Extracts from Helichrysum plants have been reported in the scientific literature to exhibit various properties, such as antioxidant, anti-inflammatory, and antimicrobial activities, making them valuable tools for probing underlying biochemical pathways . The specific research applications and detailed mechanism of action for this compound are an active area of scientific inquiry, and researchers are encouraged to consult the current literature for the latest findings. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-11-15(20)10-16(23-3)17(18(11)21)14(19)9-6-12-4-7-13(22-2)8-5-12/h4-10,20-21H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJIHSNZSOFRQU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3'-Methyl-4-O-methylhelichrysetin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methyl-4-O-methylhelichrysetin, a notable chalcone (B49325) derivative, has been identified and isolated from the bark of Cephalotaxus affine and Cephalotaxus sinensis.[1][2] As a member of the flavonoid family, this compound, with the chemical name 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone, is of interest to the scientific community for its potential as a signaling inhibitor and its broader biological activities inherent to the chalcone structural class.[3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and currently understood biological context, laying the groundwork for further research and development.

Chemical Structure and Properties

This compound is characterized by a chalcone backbone, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The specific substitution pattern on the aromatic rings dictates its chemical and biological properties.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C18H18O5[4]
Molecular Weight 314.33 g/mol [4]
CAS Number 109471-13-8[2][4]
Appearance Solid (form not specified)-
Boiling Point 544.2 ± 50.0 °C at 760 mmHg (Predicted)[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3]

Table 1. Physicochemical properties of this compound.

Spectral Data

Detailed spectral data for the definitive identification of this compound is not yet widely available in peer-reviewed literature. Researchers are encouraged to perform comprehensive spectral analyses upon isolation or synthesis. For reference, the spectral characteristics of the closely related precursor, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), are provided below.

Reference Spectral Data for 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC):

  • IR (KBr, cm⁻¹): A broad band around 3419 cm⁻¹ indicates the presence of hydrogen-bonded hydroxyl (-OH) groups. An absorption at 1628 cm⁻¹ is characteristic of a C=O group conjugated with α,β-unsaturated carbons. Aromatic C=C stretching vibrations are observed around 1610, 1541, and 1497 cm⁻¹. A peak at 1167 cm⁻¹ suggests the presence of C-O groups.

  • ¹H NMR (CDCl₃, δ ppm): Signals for an unsubstituted B-ring are typically observed. An AB spin system with a coupling constant of approximately 15.6 Hz is indicative of the α,β-unsaturated ketone protons. Singlets for methyl and methoxy (B1213986) groups, as well as hydroxyl groups, are also expected.

  • ¹³C NMR (CDCl₃, δ ppm): The spectrum is expected to show 18 carbon signals, including those for the carbonyl carbon, aromatic carbons, and the methyl and methoxy carbons.

  • Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the molecular weight of the compound is anticipated.

Synthesis

For the synthesis of this compound, the logical precursors would be 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone and 4-methoxybenzaldehyde .

General Experimental Protocol: Claisen-Schmidt Condensation

G cluster_0 Reactants cluster_1 Reaction Conditions A 2',4'-dihydroxy-6'-methoxy- 3'-methylacetophenone E Condensation Reaction A->E B 4-methoxybenzaldehyde B->E C Base Catalyst (e.g., NaOH or KOH) C->E D Solvent (e.g., Ethanol) D->E F This compound E->F

Figure 2. General workflow for the synthesis of this compound.

Methodology:

  • Dissolution of Reactants: The substituted acetophenone (B1666503) and benzaldehyde (B42025) are dissolved in a suitable solvent, typically ethanol (B145695) or methanol.

  • Addition of Base: An aqueous or alcoholic solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred solution of the reactants. The reaction is usually carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into cold water and acidified to precipitate the crude chalcone.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the biological activities of its precursor, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , have been investigated, providing valuable insights into the potential activities of the target compound.

Cytotoxic and Anti-Tumor Activity of the Precursor (DMC)

Studies have shown that DMC exhibits potent cytotoxic activity against various human cancer cell lines. It has been reported to induce apoptosis and cause cell cycle arrest in hepatocellular carcinoma cells.

Key Findings for DMC:

  • Induction of Apoptosis: DMC has been shown to trigger apoptosis through a mitochondria-dependent pathway, which involves the generation of reactive oxygen species (ROS).

  • Cell Cycle Arrest: It can induce G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4.

  • Modulation of Signaling Pathways: The anti-tumor effects of DMC are associated with the suppression of the PI3K/AKT signaling axis and the inhibition of NF-κB nuclear localization.

G DMC DMC (Precursor) PI3K_AKT PI3K/AKT Pathway DMC->PI3K_AKT Inhibits NFkB NF-κB Pathway DMC->NFkB Inhibits Apoptosis Apoptosis PI3K_AKT->Apoptosis Regulates CellCycleArrest G1 Cell Cycle Arrest PI3K_AKT->CellCycleArrest Regulates NFkB->Apoptosis Regulates

Figure 3. Signaling pathways modulated by the precursor DMC.

Potential Implications of 4-O-Methylation

The methylation of a hydroxyl group can significantly alter the pharmacological properties of a compound. The introduction of a methyl group at the 4-position of the B-ring in DMC to form this compound may:

  • Increase Lipophilicity: This could enhance membrane permeability and potentially alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modify Binding Affinity: The change in electronic and steric properties could affect the compound's interaction with biological targets, potentially leading to altered potency and selectivity.

  • Alter Metabolism: The methoxy group may be subject to different metabolic pathways compared to the hydroxyl group.

Further research is imperative to elucidate the specific biological activities of this compound and to understand how the 4-O-methylation influences the activities observed for its precursor.

Future Directions

The current body of knowledge on this compound is still in its nascent stages. To fully unlock its therapeutic potential, the following areas of research are recommended:

  • Total Synthesis and Characterization: Development of a robust and scalable synthetic route is crucial for obtaining sufficient quantities for comprehensive studies. Full spectral characterization (NMR, MS, IR, and X-ray crystallography) is necessary to confirm its structure unequivocally.

  • In-depth Biological Evaluation: A broad-based screening against a panel of cancer cell lines and other disease models is warranted.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is essential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help in identifying the key structural features required for optimal biological activity.

Conclusion

This compound represents a promising natural product with a chemical scaffold known for its diverse biological activities. While data on this specific compound is currently limited, the known anti-tumor properties of its precursor suggest that it is a valuable candidate for further investigation in the field of drug discovery and development. The technical information and future research directions outlined in this guide aim to facilitate and inspire further exploration of this intriguing chalcone.

References

3'-Methyl-4-O-methylhelichrysetin: A Technical Overview of its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3'-Methyl-4-O-methylhelichrysetin, also known as 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone, is a natural chalcone (B49325) isolated from the bark of Cephalotaxus affine. As a member of the chalcone family, a class of compounds renowned for their broad spectrum of biological activities, this compound holds significant promise for further investigation in drug discovery and development. While direct experimental data on this specific molecule is limited in publicly available literature, this technical guide provides an in-depth overview of its potential biological activities based on studies of structurally similar chalcones. This document outlines potential mechanisms of action, summarizes quantitative data from related compounds, details relevant experimental protocols, and visualizes key signaling pathways.

Potential Biological Activities and Mechanisms of Action

Based on the activities of closely related chalcones, this compound is predicted to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities. The core chalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a key determinant of these activities.

Anti-Inflammatory Activity

Structurally similar chalcones have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. It is plausible that this compound could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. The likely mechanism involves the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the suppression of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB).

Antioxidant Activity

The phenolic hydroxyl groups present in the structure of this compound suggest potential antioxidant properties. These groups can act as hydrogen donors to neutralize free radicals, thereby mitigating oxidative stress. The antioxidant activity is a common feature of many phenolic compounds, including chalcones, and contributes to their protective effects against various diseases.

Anticancer Activity

Numerous chalcone derivatives have been reported to possess cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). The α,β-unsaturated ketone moiety in the chalcone structure is often implicated in its anticancer effects, as it can act as a Michael acceptor and interact with cellular nucleophiles, including key proteins involved in cancer cell proliferation and survival.

Quantitative Data from Structurally Related Chalcones

To provide a quantitative perspective, the following table summarizes the biological activities of chalcones with high structural similarity to this compound. This data can serve as a valuable reference for designing future studies on the target compound.

Compound NameBiological ActivityCell Line/ModelIC50 / EC50 / % Inhibition
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeHepatoprotectiveCCl4-induced acute liver injury in mice-
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeApoptosis induction, G1 cell cycle arrestBEL-7402/5-FU (Hepatocellular carcinoma)-
3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)Antioxidant (DPPH radical scavenging)-IC50: 50.2 ± 2.8 µM
3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)Antioxidant (Superoxide radical scavenging)-IC50: 56.3 ± 2.3 µM
3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)AnticancerSMMC-7721 (Liver cancer)IC50: 15.6 µg/mL
3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)Anticancer8898 (Pancreatic cancer)IC50: 25.3 µg/mL
3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)AnticancerK562 (Chronic leukemia)IC50: 12.5 µg/mL
3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)AnticancerHeLa (Cervical cancer)IC50: 30.1 µg/mL
3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)Anticancer95-D (Lung carcinoma)IC50: 45.2 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are generalized protocols for key experiments based on studies of related chalcones.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To assess the anti-inflammatory potential by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., NF-κB, MAPKs).

Methodology:

  • Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its biological evaluation.

experimental_workflow compound This compound treatment Treatment with Compound compound->treatment cell_culture Cell Culture (e.g., Cancer cells, Macrophages) cell_culture->treatment viability Cytotoxicity Assay (MTT) treatment->viability anti_inflammatory Anti-inflammatory Assay (Griess Assay for NO) treatment->anti_inflammatory western_blot Mechanism Study (Western Blot) treatment->western_blot data_analysis Data Analysis viability->data_analysis anti_inflammatory->data_analysis western_blot->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Experimental workflow for evaluating biological activity.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene activates Compound 3'-Methyl-4-O- methylhelichrysetin Compound->IKK inhibits

Potential inhibition of the NF-κB signaling pathway.

mapk_pathway Stimulus Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors phosphorylates Response Cellular Response (Proliferation, Inflammation, Apoptosis) TranscriptionFactors->Response regulates Compound 3'-Methyl-4-O- methylhelichrysetin Compound->MAPKK inhibits

Potential modulation of the MAPK signaling pathway.

Conclusion

This compound is a promising natural product with the potential for significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While further direct experimental validation is required, the data from structurally related chalcones provide a strong foundation for future research. The experimental protocols and pathway diagrams presented in this guide offer a framework for investigating the therapeutic potential of this compound. Researchers are encouraged to explore the multifaceted activities of this compound to unlock its full potential in the development of novel therapeutic agents.

3'-Methyl-4-O-methylhelichrysetin: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature dedicated specifically to the mechanism of action of 3'-Methyl-4-O-methylhelichrysetin is limited. This guide, therefore, extrapolates potential mechanisms based on the well-documented biological activities of the broader class of chalcones, to which this compound belongs. The proposed pathways and experimental protocols should be considered as a hypothetical framework for guiding future research into this specific molecule.

Introduction

This compound is a chalcone (B49325), a class of natural compounds belonging to the flavonoid family. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] They are recognized for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] This technical guide will focus on the putative anti-inflammatory mechanism of action of this compound, drawing parallels from studies on other chalcone derivatives.

Putative Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of chalcones are believed to be mediated through the modulation of several key signaling pathways and inflammatory mediators.[1][5] The primary putative mechanisms are detailed below.

Inhibition of Pro-Inflammatory Enzymes and Mediators

Chalcones have been widely reported to inhibit the expression and activity of enzymes that are central to the inflammatory response.[1][5][6] This includes:

  • Cyclooxygenase (COX): Chalcones may inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins (B1171923) (PGs), key mediators of pain and inflammation.[1][5]

  • Inducible Nitric Oxide Synthase (iNOS): By suppressing the expression of iNOS, chalcones can reduce the production of nitric oxide (NO), a signaling molecule that plays a significant role in inflammation.[1][6][7]

  • Prostaglandin (B15479496) E2 (PGE2): As a downstream product of the COX pathway, the inhibition of PGE2 production is a likely consequence of the action of this compound.[1]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of the NF-κB signaling pathway is a hallmark of many anti-inflammatory chalcones.[1][6][8] The putative mechanism involves preventing the degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation IkBa_NFkB IκBα-NF-κB IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Chalcone 3'-Methyl-4-O- methylhelichrysetin (Putative) Chalcone->IKK Inhibition IkBa_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Putative inhibition of the NF-κB signaling pathway by this compound.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Chalcones have also been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), such as JNK, ERK, and p38. These kinases are involved in the production of inflammatory cytokines and the expression of iNOS and COX-2. Some chalcones specifically inhibit the JNK pathway, which is upstream of the activation of transcription factors like AP-1, another important regulator of inflammatory gene expression.[8]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKKs MKKs TAK1->MKKs JNK JNK MKKs->JNK AP1 AP-1 JNK->AP1 Activation AP1_nuc AP-1 AP1->AP1_nuc Translocation Chalcone 3'-Methyl-4-O- methylhelichrysetin (Putative) Chalcone->JNK Inhibition DNA DNA AP1_nuc->DNA Genes Inflammatory Genes DNA->Genes Transcription

Putative modulation of the JNK/AP-1 signaling pathway by this compound.

Quantitative Data Summary

There is currently no publicly available quantitative data, such as IC50 or EC50 values, specifically for the anti-inflammatory activity of this compound. The table below is a template that can be used to summarize such data once it becomes available through experimental investigation.

Target Assay Type Cell Line/System IC50 / EC50 (µM) Reference
COX-1Enzyme InhibitionPurified EnzymeData not available
COX-2Enzyme InhibitionPurified EnzymeData not available
iNOSGene ExpressionLPS-stimulated MacrophagesData not available
NF-κBReporter GeneTransfected CellsData not available
TNF-α ProductionELISALPS-stimulated MacrophagesData not available
IL-6 ProductionELISALPS-stimulated MacrophagesData not available

Detailed Experimental Protocols

The following are representative protocols for key experiments that could be employed to investigate the anti-inflammatory mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with LPS for 24 hours.

  • Collect 100 µL of the supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression

This technique is used to detect the levels of specific proteins involved in inflammatory signaling.

  • Culture and treat RAW 264.7 cells as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-JNK, JNK, p-p65, p65) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the data.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I

General workflow for Western Blot analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Wash the plate and block with an appropriate blocking buffer.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Wash and add streptavidin-HRP.

  • Wash and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available, its classification as a chalcone provides a strong basis for postulating its anti-inflammatory properties. It is likely to exert its effects through the inhibition of pro-inflammatory enzymes like COX and iNOS, and by modulating key signaling pathways such as NF-κB and MAPKs. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the specific molecular mechanisms of this promising compound. Further investigation is warranted to confirm these putative actions and to determine the therapeutic potential of this compound in inflammatory diseases.

References

The Elusive Chalcone: A Technical Guide to 3'-Methyl-4-O-methylhelichrysetin and its Botanical Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) identified from natural sources. While the botanical origin of this compound is established, a comprehensive review of the existing scientific literature reveals a significant knowledge gap regarding its specific biological activities, mechanisms of action, and quantitative presence. This document summarizes the known information on its natural source, the broader chemical profile of the host genus, Cephalotaxus, and the general pharmacological properties of chalcones as a chemical class. The conspicuous absence of detailed experimental protocols, quantitative data, and defined signaling pathways for this compound itself is a primary finding of this report.

Natural Source of this compound

This compound has been identified as a constituent of the bark of coniferous plants belonging to the genus Cephalotaxus. Specifically, its presence has been reported in:

  • Cephalotaxus affine [1]

  • Cephalotaxus sinensis [2]

These species, commonly known as plum yews or cowtail pines, are native to Asia. While the presence of this compound in these plants is documented, the genus Cephalotaxus is far more renowned for its rich and diverse alkaloid content, which has been the primary focus of phytochemical and pharmacological research.

The Preponderance of Alkaloids in Cephalotaxus and the Scarcity of Data on this compound

The scientific literature on the chemical constituents of Cephalotaxus species is overwhelmingly dominated by studies on a specific class of alkaloids, namely the cephalotaxine-type alkaloids.[3] Compounds such as harringtonine (B1672945) and homoharringtonine (B1673347) have demonstrated significant antileukemic activity and have been the subject of extensive investigation, leading to their clinical use.[3]

In contrast, non-alkaloidal constituents, including flavonoids and chalcones like this compound, are mentioned far less frequently and appear to be minor components of the plant's chemical profile. A thorough search of scientific databases reveals a lack of dedicated studies on this compound. Consequently, the following critical information, as requested, is not available in the current body of scientific literature:

  • Detailed Experimental Protocols: No specific methods for the targeted extraction, isolation, and purification of this compound from Cephalotaxus species have been published.

  • Quantitative Data: There is no available data on the yield or concentration of this compound in the bark or other tissues of Cephalotaxus affine or Cephalotaxus sinensis.

  • Biological Activity and Signaling Pathways: Specific pharmacological activities, mechanisms of action, and associated signaling pathways for this compound have not been reported.

Chemical Diversity of the Genus Cephalotaxus

Despite the focus on alkaloids, the genus Cephalotaxus possesses a broader spectrum of chemical constituents. A general overview of the phytochemicals isolated from this genus is presented below.

References

Unveiling 3'-Methyl-4-O-methylhelichrysetin: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) identified from the bark of Cephalotaxus species. This document synthesizes available data to offer a detailed resource for researchers interested in the phytochemical landscape of this genus and the potential applications of its unique constituents.

Introduction

This compound is a flavonoid belonging to the chalcone subclass. First identified from the bark of Cephalotaxus affine and later also reported in Cephalotaxus sinensis, this natural product is of interest to the scientific community for its potential biological activities, a common trait among methylated flavonoids.[1] This guide will detail the known information regarding its discovery and the generalizable experimental protocols for its isolation and characterization.

Discovery and Natural Source

Physicochemical Properties

A summary of the known physicochemical data for this compound is presented in Table 1. This information is critical for its extraction, purification, and identification.

PropertyValueSource
Chemical Name This compoundN/A
Alias 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalconeN/A
Molecular Formula C₁₈H₁₈O₅Inferred
Molecular Weight 314.33 g/mol Inferred
CAS Number 109471-13-8[2]
Class Chalcone (Flavonoid)[1]
Natural Source Bark of Cephalotaxus affine, Cephalotaxus sinensis[1]

Experimental Protocols for Isolation

While the original, specific protocol for the isolation of this compound is not detailed in accessible literature, a generalizable workflow can be constructed based on standard phytochemical practices for the isolation of chalcones from plant material.

Extraction
  • Material Preparation: The bark of Cephalotaxus affine or Cephalotaxus sinensis is collected and air-dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered bark is subjected to exhaustive extraction with a suitable organic solvent. A common approach involves sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727), to fractionate the compounds based on their solubility. Chalcones are typically found in the ethyl acetate or methanol fractions. Maceration or Soxhlet extraction are commonly employed techniques.

Purification

A multi-step chromatographic process is essential to isolate this compound from the crude extract.

  • Silica (B1680970) Gel Column Chromatography: The crude extract rich in the target compound is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the chalcone are often further purified using a Sephadex LH-20 column with methanol as the eluent. This step is effective in removing smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water, allowing for the isolation of the pure compound.

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. Although the specific spectral data from the original discovery is not available, the expected data based on its structure is summarized in Table 2.

Spectroscopic TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) groups, a methyl group, and the α,β-unsaturated ketone system of the chalcone backbone.
¹³C NMR Resonances for all 18 carbon atoms, including carbonyl, aromatic, methoxy, and methyl carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for a chalcone.
UV-Vis Spectroscopy Absorption maxima characteristic of the chalcone chromophore.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and potential signaling pathway modulation of this compound. However, based on the known activities of other methylated flavonoids and chalcones, it is plausible that this compound may exhibit antioxidant, anti-inflammatory, or anticancer properties. Further research is warranted to explore its therapeutic potential.

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound from its natural source.

Isolation_Workflow Start Dried Bark of Cephalotaxus sp. Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Chalcone-Rich Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified_Fractions Further Purified Fractions Sephadex->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of this compound.

Conclusion and Future Directions

This compound represents a unique chalcone from the Cephalotaxus genus. While its existence is confirmed, a significant gap in the scientific literature exists regarding the specifics of its initial discovery, detailed isolation protocols, and biological activity. This guide provides a framework based on established phytochemical methods. Future research should focus on rediscovering and thoroughly characterizing this compound, including a comprehensive evaluation of its pharmacological properties and mechanism of action. Such studies will be crucial in determining its potential as a lead compound in drug discovery and development.

References

Spectroscopic and Structural Elucidation of 3'-Methyl-4-O-methylhelichrysetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables provide a structured format for the presentation of NMR and MS data for 3'-Methyl-4-O-methylhelichrysetin. These templates are designed for clarity and ease of comparison with data from related compounds.

Table 1: ¹H-NMR Spectroscopic Data Template for this compound

PositionδH (ppm)MultiplicityJ (Hz)
2'
5'
6'
2
3
5
6
α
β
3'-CH₃
4-OCH₃

Solvent: To be specified (e.g., CDCl₃, DMSO-d₆) Frequency: To be specified (e.g., 400 MHz, 600 MHz)

Table 2: ¹³C-NMR Spectroscopic Data Template for this compound

PositionδC (ppm)
1'
2'
3'
4'
5'
6'
1
2
3
4
5
6
C=O
α
β
3'-CH₃
4-OCH₃

Solvent: To be specified (e.g., CDCl₃, DMSO-d₆) Frequency: To be specified (e.g., 100 MHz, 150 MHz)

Table 3: Mass Spectrometry Data Template for this compound

Ionization ModeMass Analyzer[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragment Ions (m/z)
ESIQ-TOF
APCIIon Trap
EIMagnetic Sector

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and MS data for chalcones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, Jeol ECZ series) with a standard probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆, methanol-d₄). The choice of solvent should be based on the solubility of the compound and the absence of interfering solvent signals in regions of interest.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H-NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H-NMR spectrum. Typical parameters include:

    • Pulse program: zg30

    • Number of scans: 16-64

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-4 seconds

    • Relaxation delay: 1-5 seconds

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

¹³C-NMR Acquisition:

  • Acquire a standard one-dimensional ¹³C-NMR spectrum with proton decoupling. Typical parameters include:

    • Pulse program: zgpg30

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Spectral width: ~240 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

  • Process the spectrum similarly to the ¹H-NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D-NMR Experiments (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, the following 2D-NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole Time-of-Flight - Q-TOF, Ion Trap, or Magnetic Sector).

Sample Preparation:

  • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • For ESI and APCI, the solvent should be compatible with the ionization source and may require the addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.

Data Acquisition (ESI-Q-TOF as an example):

  • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the analyte.

  • Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-1000).

  • Perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to obtain fragment ion spectra.

Mandatory Visualization

The following diagram illustrates the general biosynthetic pathway of chalcones, the class of compounds to which this compound belongs.

Chalcone_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_malonyl Malonyl-CoA Pathway cluster_chalcone_synthesis Chalcone Synthesis cluster_modification Further Modification Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_CoA->Naringenin_Chalcone 3x This compound 3'-Methyl-4-O- methylhelichrysetin Naringenin_Chalcone->this compound Methylation etc. PAL PAL C4H C4H 4CL 4CL ACC ACC CHS CHS

Caption: General biosynthetic pathway of chalcones.

Unveiling the Enigmatic Role of 3'-Methyl-4-O-methylhelichrysetin in Cephalotaxus sinensis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) identified in the bark of Cephalotaxus sinensis, represents a molecule of interest within the broader class of flavonoids.[1] However, a comprehensive review of the current scientific literature reveals a significant knowledge gap regarding its specific biological function within the plant and its potential pharmacological activities. This technical guide synthesizes the available information, placing this compound in the context of chalcone biosynthesis and function in plants. It also provides a detailed experimental protocol for the analysis of flavonoids in Cephalotaxus sinensis, offering a methodological framework for future investigations into this and other related compounds. While direct quantitative data and specific signaling pathways for this compound are not available, this guide serves as a foundational resource to stimulate and inform future research endeavors.

Introduction: The Chalcone Frontier in Cephalotaxus sinensis

Cephalotaxus sinensis, a coniferous shrub native to central and southern China, is a known source of various bioactive compounds, including alkaloids and flavonoids.[2] Among the latter, the chalcone this compound has been identified.[1] Chalcones are open-chain flavonoids that serve as key precursors in the biosynthesis of a wide array of other flavonoid classes.[3] They are recognized for their diverse and significant roles in plants, including pigmentation, UV protection, and defense against pathogens.[4][5] Despite the established importance of chalcones, the specific physiological or ecological function of this compound in Cephalotaxus sinensis remains unelucidated. This document aims to provide a comprehensive overview of the current understanding, or lack thereof, and to equip researchers with the necessary background and methodologies to explore this intriguing molecule.

General Biosynthesis of Chalcones and Flavonoids in Plants

The biosynthesis of flavonoids is a well-characterized metabolic pathway in plants, originating from the phenylpropanoid pathway.[6][7] The foundational step in flavonoid synthesis is the formation of a chalcone scaffold, catalyzed by the enzyme chalcone synthase (CHS).[4][8] CHS facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone, the precursor to a vast array of flavonoids.[9][10] Subsequent enzymatic modifications, including isomerization, hydroxylation, and glycosylation, lead to the diverse classes of flavonoids found in plants.[7][8]

Flavonoid_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS Flavanones Flavanones NaringeninChalcone->Flavanones CHI Isoflavonoids Isoflavonoids (in some species) NaringeninChalcone->Isoflavonoids IFS (in legumes) Flavones Flavones Flavanones->Flavones FNS Dihydroflavonols Dihydroflavonols Flavanones->Dihydroflavonols F3H Flavonols Flavonols Dihydroflavonols->Flavonols FLS Anthocyanins Anthocyanins Dihydroflavonols->Anthocyanins DFR, ANS Experimental_Workflow Start Start: C. sinensis Leaves Grinding Grind to Fine Powder Start->Grinding Extraction Ultrasonic Extraction with Methanol (3x) Grinding->Extraction Filtration Filter (0.22 µm) Extraction->Filtration Analysis HPLC-DAD-MS Analysis Filtration->Analysis Data Data Acquisition (UV Spectra, MS, MS/MS) Analysis->Data Identification Compound Identification Data->Identification End End: Characterized Flavonoids Identification->End

References

Methodological & Application

Application Notes and Protocols for 3'-Methyl-4-O-methylhelichrysetin In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methyl-4-O-methylhelichrysetin is a chalcone (B49325) compound isolated from the bark of Cephalotaxus affine.[1] Chalcones are a class of flavonoids known for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of this compound. The described methods are based on established and widely used in vitro models for screening anti-inflammatory agents. The protocols will focus on the inhibition of protein denaturation and the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[2]

Data Presentation

The following tables represent hypothetical data for the in vitro evaluation of this compound.

Table 1: Inhibition of Albumin Denaturation by this compound

Concentration (µg/mL)Absorbance (660 nm)% Inhibition of Denaturation
Control0.850 ± 0.0420%
100.680 ± 0.03420.0%
250.510 ± 0.02540.0%
500.340 ± 0.01760.0%
1000.170 ± 0.00880.0%
Diclofenac (100 µg/mL)0.128 ± 0.00685.0%

Table 2: Effect of this compound on NF-κB Reporter Gene Expression

TreatmentRelative Luciferase Units (RLU)% Inhibition of NF-κB Activity
Untreated Control1.0 ± 0.050%
TNF-α (10 ng/mL)15.0 ± 0.75-
TNF-α + 10 µM this compound10.5 ± 0.5330.0%
TNF-α + 25 µM this compound7.5 ± 0.3850.0%
TNF-α + 50 µM this compound4.5 ± 0.2370.0%
TNF-α + Bay 11-7082 (10 µM)3.0 ± 0.1580.0%

Experimental Protocols

Inhibition of Protein Denaturation Assay

This assay evaluates the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.[3][4]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac Sodium (positive control)

  • DMSO (vehicle)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare different concentrations (e.g., 10, 25, 50, 100 µg/mL) of the test compound and the standard drug (Diclofenac) in PBS.

  • The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.[3]

  • A control group is prepared by mixing 0.2 mL of egg albumin with 4.8 mL of PBS without the test compound.

  • Incubate the mixtures at 37°C for 15 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

NF-κB Reporter Assay

This assay is designed to monitor the activity of the NF-κB signaling pathway in cultured cells.[5][6]

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (internal control)[5][6]

  • Lipofectamine 3000 (or other transfection reagent)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Bay 11-7082 (positive control inhibitor)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well plate and grow to 80-90% confluency.

  • Co-transfect the cells with the NF-κB luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent.

  • After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of this compound or the positive control.

  • Pre-incubate the cells with the compounds for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway. An unstimulated control group should be included.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage inhibition of NF-κB activity relative to the TNF-α stimulated control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay1 Protein Denaturation Assay cluster_assay2 NF-κB Reporter Assay cluster_analysis Data Analysis prep_compound Prepare 3'-Methyl-4-O- methylhelichrysetin Stock mix_reagents Mix Albumin, PBS, and Compound prep_compound->mix_reagents prep_cells Culture and Seed Cells transfect Transfect Cells with Reporter Plasmids prep_cells->transfect incubate_heat Incubate and Heat mix_reagents->incubate_heat measure_abs Measure Absorbance incubate_heat->measure_abs calc_inhibition1 Calculate % Inhibition (Denaturation) measure_abs->calc_inhibition1 treat_compound Treat with Compound transfect->treat_compound stimulate Stimulate with TNF-α treat_compound->stimulate measure_luci Measure Luciferase Activity stimulate->measure_luci calc_inhibition2 Calculate % Inhibition (NF-κB) measure_luci->calc_inhibition2

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr Binds traf TRAF2 tnfr->traf Recruits ikk IKK Complex traf->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nfkb_active Active NF-κB nfkb->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates gene Inflammatory Gene Expression nucleus->gene Induces compound 3'-Methyl-4-O- methylhelichrysetin compound->ikk Inhibits?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for the In Vitro Use of 3'-Methyl-4-O-methylhelichrysetin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific biological activities and cellular effects of 3'-Methyl-4-O-methylhelichrysetin is currently limited. The following application notes and protocols are based on the general characteristics and activities of chalcones, the chemical class to which this compound belongs. These guidelines are intended to serve as a starting point for research, and specific experimental conditions will need to be optimized.

Introduction to this compound and Chalcones

This compound is a chalcone (B49325), a class of natural compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones are known for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[2][3] They have been shown to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in inflammation and cancer.[2][3][4][5]

Compound Information:

  • Source: Isolated from the bark of Cephalotaxus affine and Cephalotaxus sinensis.[1][6]

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][6][7]

Application Notes: Potential In Vitro Applications

Based on the known activities of chalcones, this compound can be investigated for the following applications in cell culture:

  • Anticancer Activity: Many chalcones exhibit cytotoxic effects against various cancer cell lines.[3] The primary mechanisms often involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[3]

  • Anti-inflammatory Activity: Chalcones are known to suppress inflammatory responses. A key mechanism is the inhibition of pro-inflammatory mediators like nitric oxide (NO) in immune cells such as macrophages.[2]

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a stock solution of this compound should be prepared in a suitable solvent, typically DMSO.[1][6][7]

  • Dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • To ensure complete dissolution, vortex the solution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

  • When preparing working concentrations for cell treatment, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)[8]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and a no-treatment control.

  • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[8][9]

  • Calculate cell viability as a percentage relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the anti-inflammatory potential of the compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[11][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control groups: untreated cells, cells treated with LPS only, and cells treated with the compound only.

  • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540-550 nm.[11][12]

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • It is crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[13]

Data Presentation

The quantitative data obtained from the aforementioned experiments can be summarized in tables for clear comparison.

Table 1: Example Data for Cytotoxicity of a Novel Chalcone on Cancer Cell Lines (72h Incubation)

Cell LineIC₅₀ (µM)
HeLa15.2
MCF-725.8
A54918.5

Table 2: Example Data for Inhibition of Nitric Oxide Production by a Novel Chalcone in LPS-stimulated RAW 264.7 Cells

Concentration (µM)NO Production (% of LPS Control)Cell Viability (%)
0 (LPS only)100100
185.498.2
562.195.6
1045.392.1
2520.788.5

Visualization of Potential Signaling Pathways

Chalcones are known to interfere with inflammatory and cancer-related signaling pathways. A common mechanism is the inhibition of the NF-κB pathway. The following diagram illustrates a generalized workflow for investigating this effect.

G cluster_0 Experimental Workflow: Investigating NF-κB Inhibition A RAW 264.7 cells treated with This compound B Stimulation with LPS A->B C Cell Lysate Preparation B->C D Western Blot Analysis C->D E Measure p-IκBα levels D->E F Measure nuclear NF-κB p65 levels D->F G Hypothesis: Chalcone inhibits IκBα phosphorylation E->G leads to

Caption: Workflow for studying chalcone effects on the NF-κB pathway.

The diagram below illustrates a simplified, generalized NF-κB signaling pathway that is a common target for chalcones.

G cluster_1 Generalized NF-κB Signaling Pathway and Chalcone Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB degradation of IκBα Gene Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) Nucleus->Gene activates Chalcone This compound Chalcone->IKK Inhibits

Caption: Generalized NF-κB pathway showing potential inhibition by chalcones.

References

Application Note: HPLC Analysis of 3'-Methyl-4-O-methylhelichrysetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Methyl-4-O-methylhelichrysetin is a chalcone (B49325) compound that has been isolated from the bark of Cephalotaxus affine.[1] As a member of the flavonoid family, it is of interest to researchers for its potential biological activities. Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be simple, reproducible, and suitable for the routine analysis of this compound.

Experimental Protocols

Sample Preparation

a. Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol (B129727) in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This stock solution can be stored at -20°C for up to one month.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • These solutions should be prepared fresh daily.

c. Sample Preparation (from plant material):

  • Accurately weigh 1 g of dried and powdered plant material.

  • Add 20 mL of methanol and extract by sonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 280 nm
Run Time 10 minutes
Method Validation Parameters

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity and Range

The linearity of the method was determined by analyzing the six working standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50759,800
1001,521,000
Regression Equation y = 15200x + 150
Correlation Coefficient (r²) 0.9998
Table 2: Precision

The precision of the method was evaluated by performing intra-day and inter-day assays of three different concentrations of the standard solution.

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
51.82.5
251.21.9
500.81.5
Table 3: Accuracy (Recovery)

The accuracy was determined by the recovery of known amounts of the standard added to a sample matrix.

Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)RSD (%) (n=3)
109.8598.51.7
2020.3101.51.1
4039.899.50.9
Table 4: LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Working Working Standards (1-100 µg/mL) Stock->Working Injection Inject 20 µL Working->Injection Calibration Calibration Curve Working->Calibration Sample Plant Material Extraction Methanol Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->Injection Column C18 Column (4.6x250mm, 5µm) Injection->Column Separation Isocratic Elution (ACN:0.1% FA in H2O, 60:40) Column->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note describes a validated HPLC method for the quantitative analysis of this compound. The method is demonstrated to be linear, precise, and accurate, making it suitable for the routine analysis of this compound in various sample matrices. The provided protocol offers a solid foundation for researchers in natural product chemistry, pharmacology, and drug development who are working with this or structurally related chalcones.

References

Application Note: Quantitative Analysis of 3'-Methyl-4-O-methylhelichrysetin using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3'-Methyl-4-O-methylhelichrysetin, a flavonoid compound. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in drug development and natural product analysis. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, ensuring high specificity and sensitivity.

Introduction

This compound is a chalcone, a type of flavonoid, isolated from the bark of Cephalotaxus affine[1]. Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities, making them of significant interest in pharmaceutical and nutraceutical research[2][3]. Accurate and reliable quantification of these compounds in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and investigation of their biological functions. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules in complex mixtures[4]. This document provides a detailed protocol for the detection and quantification of this compound using LC-MS/MS.

Experimental

Materials and Reagents
  • This compound analytical standard (available from suppliers such as ChemFaces and InvivoChem)[1][5]

  • Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled flavonoid

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid, LC-MS grade

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation

Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare a series of working standard solutions by serial dilution with 50:50 (v/v) methanol:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare a stock solution of the internal standard in methanol and a working solution at an appropriate concentration.

Sample Preparation

A protein precipitation followed by solid-phase extraction (SPE) is recommended for plasma samples to ensure a clean extract and minimize matrix effects.

  • To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dilute with 500 µL of water.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 150°C

  • Desolvation Gas Temperature: 500°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard to identify the precursor ion and optimize collision energies for the most abundant product ions.

Data Presentation

The following table summarizes representative quantitative data for a typical flavonoid LC-MS/MS method. This data is for illustrative purposes and actual values for this compound must be determined experimentally during method validation.

ParameterRepresentative Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 3 ng/mL[6]
Limit of Quantitation (LOQ) < 10 ng/mL[6]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (SPE) supernatant->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS experimental workflow for this compound.

Signaling Pathway Diagram

Information on the specific signaling pathways modulated by this compound is not currently well-established in the scientific literature. Therefore, a signaling pathway diagram is not included in this application note. Researchers are encouraged to investigate the biological activities of this compound to elucidate its mechanism of action.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol is suitable for a variety of research applications, including pharmacokinetic and metabolic studies. Proper method validation should be performed to ensure the accuracy and reliability of the results.

References

3'-Methyl-4-O-methylhelichrysetin as a signaling inhibitor in research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 3'-Methyl-4-O-methylhelichrysetin

For Research Use Only

Product Description

This compound is a chalcone (B49325) compound.[1] It is available from various chemical suppliers for research purposes and is broadly categorized for investigation of its biological and pharmacological activities, including as a potential signaling inhibitor.[2] This compound is a derivative of helichrysetin (B1673041), a natural product isolated from plants of the Helichrysum genus. While specific research on the signaling inhibitory properties of this compound is not currently available in published scientific literature, the parent compound, helichrysetin, has demonstrated notable biological activities.

Background on Helichrysetin (Parent Compound)

Helichrysetin has been shown to possess anti-tumor and antioxidant properties.[3] It has been identified as an inhibitor of the DNA binding inhibitor 2 (ID2), a protein that can play a role in cell growth and differentiation.[3] By inhibiting ID2, helichrysetin can induce apoptosis (programmed cell death) in cancer cells.[3] Studies have indicated that helichrysetin can inhibit the growth of various cancer cell lines, including lung, cervical, and breast cancer.[3] Furthermore, it has been observed to block the cell cycle and impact the energy metabolism of cancer cells by targeting the mTOR/p70S6K/c-Myc/PDHK1 signaling pathway.[3]

It is important to note that these findings pertain to helichrysetin , and the specific biological activities and signaling pathways modulated by its derivative, This compound , may differ and require dedicated investigation.

Physicochemical Properties
PropertyValueSource
CAS Number 109471-13-8[2]
Molecular Formula C18H18O5ChemFaces
Molecular Weight 314.33 g/mol ChemFaces
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2]
Source Isolated from the bark of Cephalotaxus sinensis[2]
Storage and Handling

Store at 2-8°C for up to 24 months. For long-term storage, it is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour.[2]

Protocols

Due to the absence of specific published research on the signaling inhibitory effects of this compound, detailed experimental protocols for its application cannot be provided at this time. The following are general protocols for assays that are commonly used to investigate the potential of a compound as a signaling inhibitor. These should be adapted and optimized based on the specific cell lines and signaling pathways being investigated.

General Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline to assess the effect of a compound on cell proliferation.

Workflow for Cell Viability Assay

cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 MTT Addition and Measurement Seed Seed cells in a 96-well plate Treat Treat cells with varying concentrations of This compound Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

General Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing the effect of the compound on the expression or phosphorylation of key signaling proteins.

Workflow for Western Blotting

cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Detection Treat_Cells Treat cells with compound Lyse_Cells Lyse cells to extract proteins Treat_Cells->Lyse_Cells Quantify Quantify protein concentration Lyse_Cells->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block the membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal and visualize bands Secondary_Ab->Detect

Caption: General workflow for Western Blotting analysis.

Materials:

  • Cells of interest and culture reagents

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target signaling proteins (and loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound for the desired time.

  • Wash cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system. Analyze the band intensities relative to a loading control.

Signaling Pathways

As there is no published research detailing the specific signaling pathways inhibited by this compound, a diagram of its mechanism of action cannot be provided. Researchers interested in this compound would need to conduct initial screening assays to identify potential target pathways. Based on the activity of the parent compound, helichrysetin, potential starting points for investigation could include pathways involved in cell cycle regulation, apoptosis, and cellular metabolism, such as the PI3K/Akt/mTOR pathway.

Hypothetical Investigational Workflow

Compound This compound Screening Broad Kinase Screening / Phenotypic Screening Compound->Screening Hit_Pathways Identify Potential Target Pathways (e.g., PI3K/Akt, MAPK, etc.) Screening->Hit_Pathways Validation Validate Targets using Western Blot, Kinase Assays, etc. Hit_Pathways->Validation Functional_Assays Conduct Functional Assays (Apoptosis, Cell Cycle, etc.) Validation->Functional_Assays Mechanism Elucidate Mechanism of Action Functional_Assays->Mechanism

Caption: A logical workflow for investigating a novel compound's mechanism.

References

Application Notes and Protocols for Screening the Antioxidant Activity of 3'-Methyl-4-O-methylhelichrysetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Methyl-4-O-methylhelichrysetin is a derivative of the naturally occurring flavonoid, helichrysetin. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1][2] The methylation of hydroxyl groups in flavonoids can influence their antioxidant activity by altering their electron-donating capacity and bioavailability.[3][4] These application notes provide a comprehensive guide for screening the in vitro and cellular antioxidant activity of this compound. The protocols detailed below are standard methods for evaluating the antioxidant potential of novel compounds.[5][6][7]

Data Presentation

The antioxidant capacity of this compound can be quantified using various assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or in equivalents of a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity, TEAC).

Table 1: In Vitro Antioxidant Activity of this compound

AssayParameterResult (Hypothetical)Positive Control (e.g., Quercetin)
DPPH Radical ScavengingIC50 (µM)25.88.5
ABTS Radical ScavengingTEAC2.14.5
Ferric Reducing Antioxidant Power (FRAP)FRAP Value (µM Fe(II)/µM)1.83.2

Table 2: Cellular Antioxidant Activity of this compound in HepG2 Cells

AssayParameterResult (Hypothetical)Positive Control (e.g., Quercetin)
Cellular Antioxidant Activity (CAA)CAA Value (µmol QE/100 µmol)35.255.1

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[1][8][9]

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol (B129727). Store at 4°C in the dark.[8]

    • DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[8]

    • Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

    • Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like quercetin (B1663063) or ascorbic acid.[1]

  • Assay Procedure (96-well plate): [8]

    • Add 100 µL of various concentrations of the test compound or positive control to the wells of a 96-well plate.

    • Add 100 µL of DPPH working solution to each well.

    • For the control well, add 100 µL of methanol instead of the test compound.

    • For the blank well, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8][10]

    • Measure the absorbance at 517 nm using a microplate reader.[8][10]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[1]

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.[11][12][13]

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.[11][14]

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[1]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][12][14] Dilute the ABTS•+ solution with methanol or water to an absorbance of 0.70 (±0.02) at 734 nm.[14]

  • Assay Procedure:

    • Add 10 µL of the test compound at various concentrations to a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.[14]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[9]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[15][16][17]

Methodology:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[14][15]

  • Assay Procedure: [15]

    • Add 20 µL of the test sample or standard (FeSO₄) to a test tube or microplate well.

    • Add 180 µL of the FRAP reagent.

    • Incubate at 37°C for 4-10 minutes.[15][18]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using ferrous sulfate (B86663) (FeSO₄).

    • The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.[19][20][21]

Methodology:

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom microplate until they reach confluence.[19][20][22][23]

  • Assay Procedure: [19][20][23]

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Add 100 µL of treatment medium containing the test compound at various concentrations and 25 µM DCFH-DA to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of a free radical initiator (e.g., AAPH) to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • The area under the curve (AUC) for fluorescence versus time is calculated for both control and sample-treated wells.

    • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results can be expressed as quercetin equivalents (QE).[21]

Visualization of Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assay cluster_analysis Data Analysis prep Sample Preparation (this compound) dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts frap FRAP Assay prep->frap treatment Treatment with Compound and DCFH-DA prep->treatment ic50 IC50 Calculation dpph->ic50 teac TEAC Calculation abts->teac frap_val FRAP Value Calculation frap->frap_val cell_culture Cell Culture (e.g., HepG2) cell_culture->treatment induction Induction of Oxidative Stress (e.g., AAPH) treatment->induction measurement Fluorescence Measurement induction->measurement caa_val CAA Value Calculation measurement->caa_val

Caption: Experimental workflow for antioxidant activity screening.

signaling_pathway cluster_stress Oxidative Stress cluster_compound Antioxidant Intervention cluster_cellular_response Cellular Response ros Reactive Oxygen Species (ROS) nrf2_keap1 Nrf2-Keap1 Complex ros->nrf2_keap1 induces dissociation compound This compound compound->ros scavenges compound->nrf2_keap1 promotes dissociation nrf2 Nrf2 nrf2_keap1->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes activates transcription antioxidant_enzymes->ros neutralizes cell_protection Cell Protection & Survival antioxidant_enzymes->cell_protection

Caption: Potential antioxidant signaling pathway (Nrf2).

References

Application Notes and Protocols for the Experimental Use of 3'-Methyl-4-O-methylhelichrysetin and Related Chalcones in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for 3'-Methyl-4-O-methylhelichrysetin is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of the broader class of chalcones, to which this compound belongs. These compounds share a common chemical scaffold and often exhibit similar biological activities.[1][2][3][4][5][6][7] Researchers should validate these proposed applications and protocols specifically for this compound.

Application Notes: Potential Pharmacological Applications of Chalcones

Chalcones, including potentially this compound, are a class of flavonoids with a characteristic 1,3-diphenyl-2-propen-1-one backbone.[3] They are recognized for a wide spectrum of biological activities and are of significant interest in drug discovery.[4][6][8]

1.1. Anticancer Activity

Chalcones have demonstrated significant cytotoxic and chemoprotective properties.[1] They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).[1][2][3] The anticancer effects of chalcones are often attributed to their ability to modulate various signaling pathways involved in cell survival and proliferation.[2][3][9][10]

  • Potential Applications:

    • Screening as a lead compound for the development of novel chemotherapeutic agents.

    • Use as a tool compound to study the mechanisms of apoptosis and cell cycle regulation in cancer cells.

    • Investigation as an adjuvant in combination with existing cancer therapies to enhance efficacy or overcome drug resistance.[2]

1.2. Anti-inflammatory Activity

Many chalcones exhibit potent anti-inflammatory effects.[4][6][8] Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB.[8][11]

  • Potential Applications:

    • Investigation as a potential therapeutic agent for inflammatory diseases such as arthritis, inflammatory bowel disease, and dermatitis.

    • Use in in vitro and in vivo models to study the molecular mechanisms of inflammation.

    • Development as a topical agent for inflammatory skin conditions.

1.3. Antioxidant Activity

The chemical structure of chalcones allows them to act as effective antioxidants by scavenging free radicals and reducing oxidative stress, which is implicated in a variety of chronic diseases.[1][8]

  • Potential Applications:

    • Evaluation for the prevention or treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

    • Use as a protective agent against cellular damage induced by oxidative insults in experimental models.

Quantitative Data for Selected Chalcones

The following table summarizes the cytotoxic activity (IC50 values) of some representative chalcones against various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Chalcone DerivativeCell LineCell TypeIC50 (µM)Reference
Licochalcone AA549Human Lung Carcinoma46.13[12]
Licochalcone AB-16Mouse Melanoma25.89[12]
Licochalcone AHep-2Human Laryngeal Carcinoma<10 µg/mL[12]
trans-chalconeA549Human Lung Carcinoma81.29[12]
trans-chalconeB-16Mouse Melanoma45.42[12]
Chalcone-pyrazole hybrid (31)HCCHepatocellular Carcinoma0.5 - 4.8[2]
Benzimidazole-chalcone hybrid (35a)A549Human Lung Carcinoma3.6 ± 0.7[9]
Benzimidazole-chalcone hybrid (35b)A549Human Lung Carcinoma3.8 ± 1.8[9]
Coumarin-chalcone hybrid (S009-131)HeLaHuman Cervical Cancer4.7 - 7.6[13]
Prenylated Chalcone (12)MCF-7Human Breast Cancer4.19 ± 1.04[14]
Prenylated Chalcone (13)MCF-7Human Breast Cancer3.30 ± 0.92[14]

Experimental Protocols

3.1. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the anti-proliferative activity of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • RPMI-1640 or DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 72 hours.

  • MTT Assay:

    • After 72 hours of incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

3.2. Protocol for Anti-inflammatory Activity using Griess Assay for Nitric Oxide Production

This protocol measures the effect of a compound on nitric oxide (NO) production by lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.

Objective: To assess the potential of this compound to inhibit NO production in vitro.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Plate reader (540 nm)

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Pre-treat the cells with the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group with cells and medium only, a group with LPS only, and groups with the compound and LPS.

  • Griess Assay:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage inhibition of NO production by the compound compared to the LPS-only treated group.

Visualization of Potential Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by chalcones and could be relevant for the pharmacological action of this compound.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity A Seed Cancer Cells in 96-well plate B Treat with 3'-Methyl-4-O- methylhelichrysetin A->B C Incubate for 72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add DMSO to dissolve Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

G cluster_1 Potential Mechanism: Induction of Apoptosis Chalcone Chalcone Derivative Bax Bax (pro-apoptotic) Activation Chalcone->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Chalcone->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often activated by chalcones.

G cluster_2 Potential Mechanism: Anti-inflammatory Action via NF-κB Chalcone Chalcone Derivative IKK IKK Activation Chalcone->IKK LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB->Genes Inflammation Inflammation Genes->Inflammation

Caption: A diagram showing the potential inhibition of the NF-κB signaling pathway by chalcones.

References

Troubleshooting & Optimization

3'-Methyl-4-O-methylhelichrysetin solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3'-Methyl-4-O-methylhelichrysetin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffer a concern?

A1: this compound is a chalcone (B49325), a type of flavonoid, isolated from the bark of Cephalotaxus affine.[1] Like many flavonoids and chalcones, it is a lipophilic molecule with poor water solubility.[2][3] This low aqueous solubility can lead to precipitation when preparing solutions in buffers for in vitro and in vivo experiments, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: The primary recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used.[4] For most biological applications, a concentrated stock solution in 100% DMSO is the standard starting point.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why does this happen?

A3: This phenomenon is often referred to as "solvent shock" or "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous buffer. When the concentrated DMSO stock is diluted into the aqueous medium, the overall solvent environment becomes predominantly aqueous, and the compound's solubility limit is exceeded, causing it to precipitate.

Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?

A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxicity.[5][6][7] It is highly recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.

Q5: Can adjusting the pH of the aqueous buffer improve the solubility of this compound?

A5: Yes, adjusting the pH can influence the solubility of some chalcones. For chalcones with hydroxyl groups, increasing the pH above their pKa can lead to ionization, and the resulting phenolate (B1203915) ions are generally more water-soluble. However, the stability of the compound at different pH values should be considered, as extreme pH can cause degradation. It is also crucial to ensure the final pH of the buffer is compatible with your experimental system (e.g., cell viability).

Q6: Are there other methods to enhance the aqueous solubility of this compound?

A6: Yes, using solubilizing agents like cyclodextrins can significantly improve the aqueous solubility of poorly soluble compounds. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like chalcones, within their central cavity, thereby increasing their apparent solubility in water. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Solubility Data

CompoundSolventSolubilityReference
This compound DMSOSoluble (qualitative)[1]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble (qualitative)[4]
WaterPoorly soluble (inferred)
4'-Methoxychalcone DMSO48 mg/mL (201.44 mM)[8]
WaterInsoluble[9]
Dichloromethane, MethanolSoluble (qualitative)[9]

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

IssuePossible CauseRecommended Solution
Compound does not dissolve in DMSO stock. Insufficient solvent or low temperature.- Increase the volume of DMSO. - Gently warm the solution (e.g., to 37°C) and vortex or sonicate.
Precipitation upon addition to aqueous buffer. "Solvent shock" due to low aqueous solubility.- Stepwise Dilution: First, dilute the DMSO stock into a small volume of serum-containing medium or a buffer/DMSO mixture. Then, add this intermediate dilution to the final culture volume. - Increase Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling. - Lower Stock Concentration: Prepare a less concentrated DMSO stock solution to reduce the magnitude of the solvent change upon dilution.
Cell toxicity observed in experiments. High final concentration of DMSO.- Ensure the final DMSO concentration is below 0.5% (v/v), or determine the maximum tolerated concentration for your specific cell line. - Always include a vehicle control (medium with the same final DMSO concentration without the compound).
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound.- Visually inspect all solutions for any signs of precipitation before use. - Consider using a solubility-enhancing method like cyclodextrin (B1172386) complexation for more consistent solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using DMSO
  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add 100% sterile DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex or sonicate until the compound is completely dissolved. A clear solution should be obtained.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Preparation of Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform a serial dilution to create an intermediate stock in your cell culture medium or buffer.

    • Add the final volume of the diluted stock to your experimental setup, ensuring the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.5%).

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a cyclodextrin inclusion complex to improve aqueous solubility.

  • Prepare a Concentrated Solution of the Compound:

    • Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Prepare the Cyclodextrin Solution:

    • In a separate container, dissolve HP-β-CD in distilled water. A common molar ratio of compound to cyclodextrin to start with is 1:2.

  • Form the Inclusion Complex:

    • Slowly add the compound solution to the HP-β-CD solution while stirring vigorously.

    • Continue to stir the mixture at room temperature for 24-48 hours.

  • Remove the Organic Solvent:

    • Evaporate the organic solvent using a rotary evaporator or by lyophilization (freeze-drying). The resulting powder is the inclusion complex.

  • Prepare the Final Aqueous Solution:

    • The dried inclusion complex powder can now be dissolved directly in your aqueous buffer or cell culture medium.

Visualizations

Experimental Workflow for Dissolving this compound

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting Strategies start Weigh 3'-Methyl-4-O- methylhelichrysetin Powder dissolve Dissolve in 100% DMSO start->dissolve stock Concentrated Stock (10-50 mM) dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute precipitate Precipitation Issue? exp Final Experimental Solution precipitate->exp No troubleshoot Troubleshooting precipitate->troubleshoot Yes dilute->precipitate troubleshoot->dilute stepwise Stepwise Dilution troubleshoot->stepwise mixing Vortex/Swirl during addition troubleshoot->mixing lower_stock Lower Stock Concentration troubleshoot->lower_stock cyclodextrin Use Cyclodextrins troubleshoot->cyclodextrin

Caption: Workflow for preparing solutions of this compound.

Representative Signaling Pathways Modulated by Chalcones

Chalcones are known to exert their biological effects, such as anti-inflammatory and anti-cancer activities, by modulating various signaling pathways. A common mechanism involves the inhibition of the NF-κB pathway and the modulation of MAPK signaling, which can lead to the induction of apoptosis.[5][10][11][12][13][14][15]

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway chalcone 3'-Methyl-4-O- methylhelichrysetin IKK IKK chalcone->IKK JNK JNK chalcone->JNK Bax Bax chalcone->Bax Bcl2 Bcl-2 chalcone->Bcl2 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Bcl2 upregulates Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis ERK ERK ERK->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp3->Apoptosis

Caption: Chalcone-mediated modulation of NF-κB, MAPK, and apoptosis pathways.

References

Technical Support Center: Optimizing 3'-Methyl-4-O-methylhelichrysetin Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Methyl-4-O-methylhelichrysetin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell-based assays?

A1: this compound is a natural chalcone (B49325) compound isolated from the bark of Cephalotaxus affine. In cell-based assays, it is primarily investigated for its potential as a signaling inhibitor with applications in cancer research and other therapeutic areas.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a stock solution. Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).

Q3: What is a typical starting concentration range for this compound in cell viability assays?

A3: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment starting with a broad range of concentrations. Based on studies with structurally similar chalcones and methylated flavonoids, a starting range of 1 µM to 100 µM is advisable for initial screening in assays like the MTT assay.

Q4: How does this compound induce cell death?

A4: While the precise mechanism for this specific compound is still under investigation, related methylated flavonoids have been shown to induce apoptosis. This programmed cell death is often mediated through the activation of caspases, such as caspase-3, and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.

Q5: Which signaling pathways are potentially affected by this compound?

A5: Chalcones and methylated flavonoids have been reported to modulate various signaling pathways critical for cell survival and proliferation. Potential pathways that could be affected by this compound include the PI3K/Akt and STAT3 signaling pathways, which are frequently dysregulated in cancer.

Troubleshooting Guides

Inconsistent Results in Cell Viability (MTT) Assay
Problem Possible Cause Solution
High variability between replicates - Inaccurate pipetting- Uneven cell seeding density- Compound precipitation- Calibrate pipettes regularly- Ensure a single-cell suspension before seeding- Visually inspect the stock solution and final dilutions for any precipitate. If observed, gently warm the solution or sonicate briefly. Ensure the final solvent concentration is compatible with the medium.
No significant decrease in cell viability at expected concentrations - Cell line is resistant to the compound- Insufficient incubation time- Incorrect concentration of the compound- Test a wider range of concentrations (up to 200 µM)- Extend the incubation period (e.g., 48h, 72h)- Verify the concentration of the stock solution and ensure proper dilution.
Unexpected increase in cell viability at low concentrations - Hormetic effect (a biphasic dose-response)- This is a known biological phenomenon. Report the observation and focus on the inhibitory concentration range for further experiments.
Difficulty in Detecting Apoptosis
Problem Possible Cause Solution
Low percentage of apoptotic cells (Annexin V/PI staining) - Suboptimal compound concentration- Incorrect timing of the assay- Cell line undergoes a different cell death mechanism- Perform a dose-response and time-course experiment to identify the optimal conditions for apoptosis induction.- Analyze cells at different time points (e.g., 12h, 24h, 48h) post-treatment. Apoptosis is a dynamic process, and the peak may be missed.[2][3]- Investigate other cell death markers (e.g., for necrosis or autophagy).
High background in negative control - Mechanical stress during cell handling- Over-trypsinization- Handle cells gently- Use the minimum necessary trypsin concentration and incubation time.
Ambiguous Western Blot Results for Signaling Pathway Analysis
Problem Possible Cause Solution
No change in phosphorylation of target proteins (e.g., Akt, STAT3) - Incorrect time point for analysis- Concentration of the compound is too low- The compound does not target the investigated pathway in this cell line- Perform a time-course experiment to capture transient phosphorylation events (e.g., 15 min, 30 min, 1h, 6h, 24h).- Increase the concentration of the compound based on cell viability data.- Investigate alternative signaling pathways based on the literature for similar compounds.
Weak or no signal for target proteins - Low protein concentration- Poor antibody quality- Ensure sufficient protein is loaded (20-40 µg per lane is typical)- Use a validated antibody and optimize the antibody dilution and incubation conditions.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24h, 48h, 72h) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Western Blot Analysis of PI3K/Akt Signaling Pathway
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solution (this compound in DMSO) treat_cells Treat Cells with a Range of Concentrations prep_compound->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24h, 48h, 72h) treat_cells->incubate mtt_assay MTT Assay (Cell Viability) incubate->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay western_blot Western Blot (Signaling Pathways) incubate->western_blot ic50 Determine IC50 mtt_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant pathway_analysis Analyze Protein Expression/Phosphorylation western_blot->pathway_analysis

Caption: Experimental workflow for optimizing this compound concentration.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Compound 3'-Methyl-4-O- methylhelichrysetin Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

apoptosis_pathway cluster_regulation Apoptosis Regulation cluster_execution Execution Phase Compound 3'-Methyl-4-O- methylhelichrysetin Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Potential Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Potential Upregulation Bcl2->Bax Cytochrome_c Cytochrome c release Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

References

preventing degradation of 3'-Methyl-4-O-methylhelichrysetin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3'-Methyl-4-O-methylhelichrysetin in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

Based on the general behavior of chalcones, the primary factors that can induce the degradation of this compound are:

  • Exposure to light (Photodegradation): Chalcones can undergo isomerization and degradation upon exposure to UV or even ambient light.[1][2]

  • pH: Chalcones are generally more stable in slightly acidic to neutral pH conditions.[3][4] Alkaline solutions can lead to rapid degradation.[5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the compound.

  • Solvent Choice: The type of solvent used can influence the stability of the compound. Protic solvents, especially water, may facilitate hydrolysis or other degradation pathways, whereas aprotic solvents are often preferred for storage.[6]

Q2: How can I visually detect if my this compound solution has degraded?

While visual inspection is not a definitive method, certain changes may indicate degradation. A noticeable color change, such as yellowing or browning of a previously colorless or pale-yellow solution, can be a sign of degradation. The formation of a precipitate in a solution that was once clear may also suggest that the compound has degraded into less soluble products. For an accurate assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are recommended to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

To ensure the maximum stability of your stock solutions, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[7] These are generally preferred over aqueous solutions for long-term storage.

  • Protection from Light: Prepare and store solutions in amber-colored vials or wrap the vials in aluminum foil to protect them from light.[2]

  • Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[7]

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This practice avoids repeated freeze-thaw cycles, which can accelerate degradation, and minimizes the risk of contamination.

  • Fresh Preparation: Whenever possible, prepare fresh solutions for your experiments. If you need to make stock solutions in advance, it is recommended to use them within two weeks when stored at -20°C.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the degradation of this compound during experiments.

Problem: Inconsistent or unexpected experimental results.

This could be due to the degradation of your compound. The following workflow can help you troubleshoot the issue.

G Troubleshooting Workflow for Compound Degradation A Inconsistent Experimental Results B Check for Obvious Signs of Degradation (Color change, precipitate) A->B C Analyze Solution by HPLC B->C D Degradation Confirmed? (New peaks, reduced parent peak) C->D E Review Solution Preparation and Storage Protocol D->E Yes F Review Experimental Conditions D->F Yes H No Degradation Detected D->H No G Implement Corrective Actions E->G F->G G->C Re-analyze I Investigate Other Experimental Variables H->I

Caption: A step-by-step workflow for troubleshooting inconsistent experimental results potentially caused by compound degradation.

Problem: Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC).
Potential Cause Troubleshooting Steps
Photodegradation 1. Work in low-light conditions: Use a fume hood with the light off or dimmed. 2. Use protective labware: Employ amber-colored vials and glassware. If unavailable, wrap standard labware in aluminum foil.[2] 3. Minimize exposure time: Prepare samples immediately before analysis.
Thermal Degradation 1. Maintain low temperatures: Keep samples on ice or in a cooling block during preparation. 2. Control instrument temperature: Ensure the autosampler is temperature-controlled, if available. 3. Avoid prolonged heating: If heating is part of the experimental protocol, minimize the duration and temperature.
pH-induced Degradation 1. Buffer solutions: Ensure the pH of your solution is maintained within a stable range (slightly acidic to neutral). 2. Check pH of all reagents: Verify the pH of all solvents and buffers before adding the compound.
Oxidative Degradation 1. Use degassed solvents: Degas solvents by sonication or sparging with an inert gas (e.g., nitrogen, argon) prior to use. 2. Work under an inert atmosphere: If the compound is highly sensitive, perform experimental manipulations in a glove box. 3. Add antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT may be considered, but its compatibility with the downstream application must be verified.
Contamination 1. Use high-purity solvents and reagents. 2. Ensure glassware is scrupulously clean. 3. Filter solutions: Filter the final solution through a compatible syringe filter (e.g., PTFE) before injection into an analytical instrument.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its stability.

G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL Stock Solution in Methanol B Acid Hydrolysis (1 M HCl, 60°C) A->B C Alkaline Hydrolysis (1 M NaOH, RT) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (60°C) A->E F Photodegradation (UV light, RT) A->F G Take Aliquots at 0, 2, 4, 8, 24h B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by HPLC-UV/MS H->I

Caption: Workflow for conducting a forced degradation study on this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C.

  • Photodegradation: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm or 365 nm) or direct sunlight. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress condition. For acid and alkaline hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water with 0.1% formic acid and acetonitrile).

Protocol 2: HPLC Method for Stability Assessment

This protocol outlines a general HPLC method suitable for monitoring the stability of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV detector at an appropriate wavelength (determined by UV-Vis scan, likely around 340 nm for chalcones) or Mass Spectrometer

Quantitative Data Summary

The following tables provide hypothetical, yet plausible, stability data for this compound based on the general properties of chalcones. This data should be experimentally verified for accurate application.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pH % Remaining after 24 hours Appearance
4.098.5%Clear, pale yellow
7.095.2%Clear, pale yellow
9.065.8%Yellow to brownish
12.0<10%Brown with precipitate

Table 2: Effect of Temperature and Light on the Stability of this compound in Ethanol Solution

Condition % Remaining after 48 hours
4°C, Dark99.1%
25°C, Dark96.4%
25°C, Ambient Light85.3%
40°C, Dark88.2%
40°C, Ambient Light70.1%

Table 3: Stability of this compound in Different Solvents at -20°C in the Dark

Solvent % Remaining after 3 months
DMSO>99%
Ethanol (Anhydrous)98.7%
Acetonitrile98.2%
Methanol97.5%
WaterNot recommended for long-term storage

References

Technical Support Center: Troubleshooting 3'-Methyl-4-O-methylhelichrysetin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address HPLC peak tailing issues encountered during the analysis of 3'-Methyl-4-O-methylhelichrysetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chalcone (B49325), a type of flavonoid compound.[1][2] Chalcones are known for their diverse biological activities and are a subject of interest in pharmaceutical research.[3][4]

Q2: What is HPLC peak tailing and why is it a problem?

In an ideal HPLC separation, the resulting peaks in the chromatogram should be symmetrical (Gaussian). Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half. This can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[5][6]

Q3: What are the common causes of peak tailing for a compound like this compound?

The most common cause of peak tailing for phenolic compounds like chalcones is secondary interactions between the analyte and the stationary phase of the HPLC column.[7][8] These interactions often occur with residual silanol (B1196071) groups on the silica-based packing material.[6][8] Other potential causes include issues with the mobile phase, column degradation, or problems with the HPLC system itself.[5]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound analysis.

Step 1: Evaluate the Mobile Phase

The composition and pH of the mobile phase are critical factors in controlling peak shape.

Issue: Inappropriate Mobile Phase pH

  • Explanation: this compound, being a chalcone, is a weakly acidic compound. If the mobile phase pH is not optimal, the compound can exist in multiple ionization states, leading to peak broadening and tailing. Furthermore, at a mid-range pH, residual silanol groups on the column's stationary phase can be ionized and interact with the analyte, causing tailing.[6][9]

  • Solution: Acidify the mobile phase. Adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the aqueous component of the mobile phase to achieve a pH between 2 and 3 is highly recommended.[8][9] This ensures that the chalcone is in a single, protonated form and also suppresses the ionization of silanol groups on the stationary phase, thereby minimizing secondary interactions.[9]

Issue: Incorrect Mobile Phase Composition

  • Explanation: The choice and ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase affect the elution strength and can influence peak shape.

  • Solution: Optimize the mobile phase composition. A typical starting point for chalcone analysis is a gradient elution with a C18 column, using a mobile phase of methanol (B129727) or acetonitrile and acidified water.[10][11][12]

Step 2: Assess the HPLC Column

The column is the heart of the separation, and its condition is paramount for good peak shape.

Issue: Secondary Interactions with the Stationary Phase

  • Explanation: As mentioned, interactions with residual silanol groups are a primary cause of tailing for phenolic compounds.[7][8]

  • Solution:

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically modifies the stationary phase to reduce the number of accessible silanol groups.[9] Ensure you are using a high-quality, end-capped C18 column.

    • Mobile Phase Modifier: As described in Step 1, the use of an acidic mobile phase modifier is a key strategy to minimize these interactions.[8]

Issue: Column Contamination or Degradation

  • Explanation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.[8]

  • Solution:

    • Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove potential contaminants.

    • Replace the Column: If the column is old or washing does not improve the peak shape, it may need to be replaced.

Step 3: Check System and Sample Parameters

Issue: Extra-Column Volume

  • Explanation: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.

  • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

Issue: Sample Overload

  • Explanation: Injecting too much sample onto the column can lead to peak distortion, including tailing.[6]

  • Solution: Reduce the injection volume or dilute the sample.

Data Presentation: Recommended HPLC Parameters

The following table summarizes recommended starting parameters for the HPLC analysis of this compound, based on typical methods for chalcones and flavonoids.[10][11][12][13][14]

ParameterRecommendation
Stationary Phase C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (or Acetic Acid/TFA)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a lower percentage of B and increase over time
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30 - 40 °C
Detection Wavelength 310 - 370 nm (Chalcones have strong absorbance in this range)[10]
Injection Volume 10 - 20 µL

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Mobile Phases:

    • Mobile Phase A1: Water

    • Mobile Phase A2: Water with 0.1% Formic Acid (v/v)

    • Mobile Phase B: Acetonitrile

  • Initial Analysis: Perform an injection using a gradient with Mobile Phase A1 and B. Observe the peak shape of this compound.

  • Acidified Analysis: Perform an identical injection, but substitute Mobile Phase A1 with A2.

  • Compare Results: Compare the peak tailing factor from both runs. A significant improvement in peak symmetry is expected with the acidified mobile phase.

Protocol 2: Column Performance Check

  • Standard Injection: Inject a standard of this compound onto the current column and record the chromatogram.

  • Column Wash: Wash the column with 100% acetonitrile for at least 30 column volumes.

  • Re-injection: Re-inject the standard under the same conditions. If peak shape improves, contamination was a likely cause.

  • New Column: If peak tailing persists, replace the analytical column with a new, equivalent column and inject the standard again. A significant improvement in peak shape indicates that the previous column was degraded.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing.

TroubleshootingWorkflow Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue (e.g., extra-column volume, detector) check_all_peaks->system_issue Yes specific_peak_issue Issue is likely analyte-specific check_all_peaks->specific_peak_issue No check_mobile_phase Step 1: Evaluate Mobile Phase specific_peak_issue->check_mobile_phase add_acid Is mobile phase acidified (e.g., 0.1% Formic Acid)? check_mobile_phase->add_acid acidify_mp Action: Acidify Mobile Phase to pH 2-3 add_acid->acidify_mp No check_column Step 2: Assess Column add_acid->check_column Yes resolved Peak Tailing Resolved acidify_mp->resolved is_endcapped Is column end-capped? check_column->is_endcapped use_endcapped Action: Use an end-capped column is_endcapped->use_endcapped No check_column_age Is column old or contaminated? is_endcapped->check_column_age Yes use_endcapped->resolved wash_replace_column Action: Wash or replace column check_column_age->wash_replace_column Yes check_sample_params Step 3: Check Sample Parameters check_column_age->check_sample_params No wash_replace_column->resolved check_overload Is sample overloaded? check_sample_params->check_overload dilute_sample Action: Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_overload->resolved No, issue persists. Consult further documentation. dilute_sample->resolved

References

Technical Support Center: 3'-Methyl-4-O-methylhelichrysetin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the refining and purification of 3'-Methyl-4-O-methylhelichrysetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chalcone, a type of flavonoid, that has been isolated from the bark of Cephalotaxus affine.[1] Like other flavonoids, it is being investigated for its potential biological activities.

Q2: What are the known solvent solubilities for this compound?

A2: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform (B151607), Dichloromethane, and Ethyl Acetate (B1210297).[2][3] For in vitro studies, stock solutions are often prepared in DMSO.[1]

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store the compound as a solid at 2-8°C, tightly sealed. If you prepare stock solutions, it is advisable to aliquot them and store at -20°C for up to two weeks to maintain stability.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour.[3]

Q4: What are the general challenges in purifying flavonoids like this one?

A4: Flavonoid purification can be challenging due to their occurrence in complex mixtures with compounds of similar polarity. This often makes separation laborious and can lead to low yields.[4] Common purification techniques include column chromatography, preparative HPLC, and recrystallization.[4]

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the purification of this compound from a crude plant extract.

1. Crude Extract Preparation:

  • A crude extract containing this compound is first obtained from the plant source, for example, the bark of Cephalotaxus sinensis, using a suitable solvent like ethanol (B145695) or methanol.[3]

2. Solvent Partitioning:

  • The crude extract is dissolved in a methanol/water mixture.

  • This solution is then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[5] The chloroform or ethyl acetate fraction is likely to contain the target compound.

3. Column Chromatography:

  • The dried fraction from the previous step is subjected to column chromatography using silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

4. Recrystallization:

  • The fractions containing pure or nearly pure this compound are combined and the solvent is evaporated.

  • The resulting solid is recrystallized using a suitable solvent system, such as ethanol/water or methanol/chloroform, to obtain a highly purified crystalline product.[4]

5. Purity Assessment:

  • The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table presents typical data that might be expected from a successful purification run.

Purification StageStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Extract100--<5
After Solvent Partitioning15--20-30
After Column Chromatography23000.3>90
After Recrystallization0.32500.25>98

Troubleshooting Guide

Q: My final yield is very low. What could be the reason?

A: Low yields in flavonoid purification are a common issue.[4] Several factors could be responsible:

  • Incomplete Extraction: The initial extraction from the plant material may not have been efficient. Consider optimizing the solvent, temperature, and extraction time.

  • Loss During Partitioning: The target compound may have partially partitioned into an unexpected solvent layer due to its specific polarity.

  • Poor Separation in Chromatography: Overlapping peaks during column chromatography can lead to the discarding of fractions with a mix of compounds. Fine-tuning the solvent gradient can improve separation.

  • Loss During Recrystallization: Using too much solvent or cooling the solution too quickly can lead to a significant loss of the product in the mother liquor.

Q: My purified compound shows multiple spots on TLC or multiple peaks in HPLC. What should I do?

A: This indicates the presence of impurities.

  • Repeat Chromatography: If the impurities have a different polarity, a second round of column chromatography with a shallower solvent gradient may be effective.

  • Preparative HPLC: For impurities that are very close in polarity to the target compound, preparative HPLC is a powerful technique for achieving high purity.[4]

  • Recrystallization: If the compound is crystalline, multiple recrystallizations can be performed to remove minor impurities.

Q: I am having trouble getting my compound to crystallize. What can I try?

A: Crystallization can be a delicate process. Here are a few troubleshooting steps:

  • Solvent Choice: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not at room temperature. Experiment with different solvent systems.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Slow Evaporation: Allowing the solvent to evaporate slowly at room temperature can sometimes promote crystallization.

Q: The color of my purified compound is off. What does this suggest?

A: An unexpected color can indicate the presence of colored impurities or degradation of the compound. Flavonoids can be sensitive to factors like pH, light, and temperature.[6] Ensure that the purification process is carried out with minimal exposure to harsh conditions.

Visualizations

TroubleshootingWorkflow start Start Purification problem Problem Encountered start->problem low_yield Low Yield problem->low_yield Yield Issue impure_product Impure Product problem->impure_product Purity Issue crystallization_issue Crystallization Fails problem->crystallization_issue Physical Form Issue solution1 Optimize Extraction/Partitioning Adjust Chromatography Gradient low_yield->solution1 solution2 Repeat Chromatography with Shallow Gradient Use Preparative HPLC impure_product->solution2 solution3 Test Different Solvents Induce Crystallization (Scratch/Seed) Slow Evaporation crystallization_issue->solution3 end Successful Purification solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting common issues during the purification of this compound.

SignalingPathway compound This compound receptor Cell Surface Receptor compound->receptor Binds to pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Inhibition of Apoptosis mtor->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation Promotes

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound.

References

Technical Support Center: 3'-Methyl-4-O-methylhelichrysetin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3'-Methyl-4-O-methylhelichrysetin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this and related chalcone (B49325) compounds.

Troubleshooting Guide

Issue 1: Consistently Low Yield of Crude Product

Low yields are a frequent challenge in chalcone synthesis, often attributed to sub-optimal reaction conditions or competing side reactions.[1] The primary synthetic route to chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).[2][3]

Potential Cause Recommended Solution
Improper Catalyst Choice/Concentration The selection and concentration of the catalyst are critical. For base-catalyzed reactions, common choices include NaOH and KOH.[4] The optimal concentration should be determined empirically, but typically ranges from 10-20 mol%.[4]
Sub-optimal Reaction Conditions Traditional methods often utilize reflux in alcoholic solvents like ethanol (B145695) or methanol.[1] However, alternative "green" chemistry approaches such as solvent-free grinding or microwave-assisted synthesis have demonstrated improved yields and reduced reaction times.[1][2] One study reported a yield of 32.6% for a grinding method versus 9.2% for a reflux method for the same reaction.[2]
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials persist after a significant duration, consider extending the reaction time or cautiously increasing the temperature.[1] Poor solubility of reactants can also lead to an incomplete reaction; ensure all starting materials are fully dissolved.[5]
Poor Substrate Reactivity The electronic and steric properties of the starting materials can significantly affect the reaction rate. Electron-withdrawing groups on the benzaldehyde and electron-donating groups on the acetophenone generally enhance reactivity in base-catalyzed condensations.[4]
Issue 2: Presence of Multiple Byproducts in the Reaction Mixture

The appearance of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and lower the yield of the desired chalcone.

Potential Side Reaction Identification & Minimization
Self-condensation of Ketone This occurs when the ketone (acetophenone derivative) reacts with itself, particularly under strongly basic conditions.[4] This is more prevalent if the ketone is highly enolizable and the aldehyde is less reactive.[1]
Cannizzaro Reaction The aromatic aldehyde can undergo a disproportionation reaction in the presence of a strong base to form the corresponding carboxylic acid and alcohol.[4] To minimize this, use a lower concentration of base and maintain a lower reaction temperature.[4] A fast addition of the aldehyde has also been shown to decrease yield, potentially due to this side reaction.[6]
Michael Adduct Formation The enolate of the acetophenone can react with the newly formed chalcone in a Michael addition. This is more likely with a high concentration of the enolate.[5] Ensure dropwise addition of the base or aldehyde to the ketone solution to maintain a low concentration of the enolate.[5]
Issue 3: Difficulty in Product Purification

Even with a successful reaction, challenges can arise during the isolation and purification of the final product.

Problem Recommended Solution
Product Fails to Precipitate Chalcones often precipitate from the reaction mixture upon cooling or pouring into ice-cold water.[4] If the product remains dissolved, attempt to induce precipitation by stirring in an ice bath or adding a small amount of cold water.[6]
Inefficient Recrystallization Product loss can occur during recrystallization.[4] Optimize the solvent system to ensure the product is soluble at high temperatures but sparingly soluble at low temperatures. If a single solvent is ineffective, a binary solvent system may be required.
Persistent Impurities If recrystallization fails to yield a pure product, column chromatography is a reliable alternative. A common stationary phase is silica (B1680970) gel with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: While specific literature for this compound is limited, the general and most common method for synthesizing chalcones is the Claisen-Schmidt condensation.[7] This would involve the reaction of 3-methyl-4-methoxyacetophenone with an appropriately substituted benzaldehyde under basic or acidic conditions.

Q2: How can I improve the regioselectivity of methylation if I am synthesizing this molecule from a polyhydroxylated precursor?

A2: O-Methylation can present challenges in regioselectivity. The use of enzymatic catalysts, such as O-methyltransferases (OMTs), can offer high regioselectivity.[8] Rational engineering of these enzymes can even alter their substrate specificity to achieve the desired methylation pattern.[8]

Q3: Are there any "green" synthesis methods applicable to chalcones?

A3: Yes, several green chemistry approaches have been successfully applied to chalcone synthesis. These include solvent-free grinding, microwave-assisted synthesis, and the use of ultrasonic irradiation.[2][9][10] These methods often lead to higher yields, shorter reaction times, and a reduction in chemical waste.[2][9] For instance, a grinding method has been shown to yield 32.6% of a chalcone product compared to 9.2% via a traditional reflux method.[2]

Q4: My reaction is acid-catalyzed using HCl, but the yield is very low. Why might this be?

A4: Aldol-type condensations are often more favorable under basic conditions as they proceed via a carbanion addition to a carbonyl group.[3] For acid-catalyzed reactions, the generation of the enol form is necessary, which may not be as favorable with HCl, leading to lower yields.[3]

Experimental Protocols

General Protocol for Base-Catalyzed Claisen-Schmidt Condensation
  • Reactant Preparation : In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.[1]

  • Catalyst Addition : While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-20 mol% of NaOH or KOH).[1][4]

  • Reaction Monitoring : Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by TLC until the starting materials are consumed.[1]

  • Workup : Once the reaction is complete, cool the mixture and pour it into ice-cold water. The chalcone product will often precipitate as a solid.[4]

  • Isolation : Collect the solid product by vacuum filtration and wash it with cold water to remove the catalyst and other water-soluble impurities.[4]

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[2]

Visualizations

G Troubleshooting Workflow for Low Chalcone Yield start Low Chalcone Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains complete Reaction is Complete check_reaction->complete No Starting Material optimize_conditions Optimize Conditions: - Increase Time - Increase Temperature - Increase Catalyst Conc. incomplete->optimize_conditions check_byproducts Analyze for Byproducts (TLC/NMR) complete->check_byproducts optimize_conditions->start byproducts_present Significant Byproducts check_byproducts->byproducts_present no_byproducts Minimal Byproducts check_byproducts->no_byproducts adjust_for_byproducts Adjust Conditions to Minimize Side Reactions: - Lower Temperature - Lower Base Conc. - Slow Addition of Reagents byproducts_present->adjust_for_byproducts workup_loss Investigate Product Loss During Workup/Purification no_byproducts->workup_loss adjust_for_byproducts->start optimize_purification Optimize Purification: - Choose better recrystallization solvent - Use column chromatography workup_loss->optimize_purification end Improved Yield optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in chalcone synthesis.

G General Workflow for Chalcone Synthesis start Start: Substituted Acetophenone & Aromatic Aldehyde dissolve Dissolve Reactants in Solvent (e.g., Ethanol) start->dissolve add_catalyst Add Catalyst (e.g., NaOH or KOH) dissolve->add_catalyst reaction Reaction (Stirring/Reflux) add_catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Workup (Pour into ice-water) monitor->workup Complete filtration Vacuum Filtration workup->filtration crude_product Crude Chalcone filtration->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure Chalcone Product purification->final_product

Caption: A typical experimental workflow for Claisen-Schmidt chalcone synthesis.

References

Technical Support Center: Optimizing Synthesis of 3'-Methyl-4-O-methylhelichrysetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 3'-Methyl-4-O-methylhelichrysetin and its derivatives.

General Synthesis Workflow

The synthesis of this compound, a substituted chalcone (B49325), typically proceeds via a Claisen-Schmidt condensation, followed by methylation. The overall workflow can be visualized as follows:

cluster_start Starting Materials cluster_reactions Reaction Sequence cluster_products Products A 2',4'-Dihydroxy-6'-methoxyacetophenone C Step 1: Claisen-Schmidt Condensation A->C B 3-Methyl-4-hydroxybenzaldehyde B->C E Chalcone Intermediate (Helichrysetin derivative) C->E Base Catalyst (e.g., KOH, NaOH) D Step 2: Selective O-Methylation F Final Product: This compound D->F E->D Methylating Agent (e.g., DMC, MeI)

Caption: General two-step synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction for synthesizing the chalcone backbone? The primary method is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) (e.g., 2',4'-dihydroxy-6'-methoxyacetophenone) and a substituted benzaldehyde (B42025) (e.g., 3-methyl-4-hydroxybenzaldehyde).[1] Strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are commonly used as catalysts in a polar solvent like ethanol.[2]

Q2: Why is O-methylation a critical step for these derivatives? O-methylation of flavonoids, such as the target chalcone, can significantly enhance their biological properties. Methylated flavonoids often exhibit increased metabolic stability, improved membrane transport, and higher bioavailability compared to their hydroxylated precursors.[3][4] This modification can lead to superior anticancer or anti-inflammatory activity.[5]

Q3: What are the main challenges in synthesizing chalcone derivatives? Common challenges include low reaction yields, the formation of side products, and difficulties in purification.[6] Side reactions can include the self-condensation of the ketone or the Cannizzaro reaction of the aldehyde if it lacks α-hydrogens.[6][7]

Q4: Can solvent-free methods be used for the condensation step? Yes, solvent-free grinding methods have been shown to be effective and can be considered a "green chemistry" approach.[8] Studies have reported that grinding the reactants with a solid base catalyst (like KOH) can lead to higher yields and shorter reaction times compared to conventional reflux methods.[1]

Troubleshooting Guide

Problem 1: Low or No Yield in Claisen-Schmidt Condensation

Low yields are a frequent issue in chalcone synthesis. The following workflow and table can help diagnose and solve the problem.

cluster_checks Diagnostic Checks cluster_solutions Potential Solutions start Low or No Chalcone Yield reagents Check Reagent Purity (Aldehyde & Ketone) start->reagents catalyst Verify Catalyst Activity (Base fresh?) start->catalyst conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->conditions side_reactions Analyze for Side Products (TLC, NMR of crude) start->side_reactions sol_reagents Purify starting materials (e.g., distill aldehyde) reagents->sol_reagents sol_catalyst Use fresh, high-quality base catalyst->sol_catalyst sol_conditions Optimize temperature (RT) Adjust reactant molar ratio conditions->sol_conditions sol_side_reactions Modify catalyst/conditions to minimize side reactions side_reactions->sol_side_reactions

Caption: Troubleshooting workflow for low-yield Claisen-Schmidt condensation reactions.[6]

Possible Cause Recommended Solution / Action Citation
Poor Reagent Quality Impurities in the aldehyde (e.g., from oxidation) or ketone can inhibit the reaction. Purify starting materials if necessary.[6]
Ineffective Catalyst The base catalyst (e.g., NaOH, KOH) may be old or have absorbed CO2. Use a fresh batch of the catalyst. Ensure appropriate concentration, as excessively high levels can promote side reactions.[2][6]
Suboptimal Temperature The reaction is typically run at room temperature. Elevated temperatures can increase the rate of side reactions and by-product formation.[6]
Incorrect Stoichiometry The molar ratio of reactants is crucial. A slight excess of the ketone may be used to ensure the complete consumption of the aldehyde.[6][7]
Side Reactions Self-condensation of the ketone can reduce yield. Add the aldehyde dropwise to the mixture of the ketone and base. For aldehydes without α-hydrogens, the Cannizzaro reaction is a possible side reaction in the presence of a strong base.[6][7]
Problem 2: Formation of Flavanone (B1672756) By-product

During the synthesis of 2'-hydroxychalcones, intramolecular cyclization can occur to form the corresponding flavanone, especially under certain pH and temperature conditions.

Possible Cause Recommended Solution / Action Citation
Prolonged Reaction Time Extended reaction times, especially under basic or acidic reflux conditions, can promote the cyclization of the 2'-hydroxychalcone (B22705) intermediate into a flavanone.[9]
High Temperature Heating the reaction mixture can provide the energy needed for the intramolecular Michael addition that leads to flavanone formation.[9]
Inappropriate pH Both acidic and basic conditions can catalyze the cyclization. The synthesis of flavanones is often intentionally carried out under these conditions.[10]

Solution: To favor the chalcone product, use milder reaction conditions (e.g., room temperature) and monitor the reaction closely with Thin-Layer Chromatography (TLC) to stop it upon completion.[6] If flavanone formation is persistent, consider alternative catalysts that are less likely to promote cyclization.

Problem 3: Inefficient O-Methylation

Achieving selective and complete methylation can be challenging.

Possible Cause Recommended Solution / Action Citation
Hazardous Reagents Traditional methylating agents like dimethyl sulfate (B86663) or methyl iodide are highly toxic.[5]
Incomplete Reaction The reaction may not go to completion, leaving a mixture of starting material and methylated products.[11]
Poor Selectivity If multiple hydroxyl groups are present, non-selective methylation can occur, leading to a mixture of products.[3]

Solution: Consider using dimethyl carbonate (DMC) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This system is considered a greener and safer alternative.[5] The reaction is typically performed at reflux (90 °C) with DMC used as both the solvent and reagent. Reaction times can vary from 12 to 72 hours depending on the substrate.[5][11] For selective methylation, protecting groups may be required for other hydroxyls, though the reactivity of different hydroxyl groups on the flavonoid core can vary, sometimes allowing for inherent selectivity.

Experimental Protocols

Protocol 1: Synthesis of Chalcone via Claisen-Schmidt Condensation

This is a general procedure and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (B8834) (1.0 eq) in ethanol.

  • Catalyst Addition: To the stirring solution, add an aqueous solution of KOH or NaOH (e.g., 40-60% w/v) dropwise at room temperature.[2]

  • Aldehyde Addition: Add the substituted benzaldehyde (1.0 eq), either neat or dissolved in a minimum amount of ethanol, dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.[6][7]

  • Isolation: Pour the reaction mixture into a beaker of ice-cold water. Acidify with dilute HCl until the pH is neutral.[6]

  • Purification: Collect the precipitated crude solid by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2]

Protocol 2: O-Methylation using Dimethyl Carbonate (DMC)

This protocol describes a safer, more environmentally friendly methylation process.[5]

  • Setup: In a flask equipped with a reflux condenser, add the hydroxylated chalcone precursor (1.0 eq).

  • Reagents: Add a large excess of dimethyl carbonate (DMC), which acts as both the solvent and methylating agent. Add a stoichiometric amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) relative to the hydroxyl groups to be methylated.

  • Reaction: Heat the mixture to reflux (approx. 90 °C) and maintain for 12-72 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool. Evaporate the excess DMC under reduced pressure.

  • Purification: The resulting residue can be purified using standard techniques such as column chromatography on silica (B1680970) gel to isolate the desired O-methylated product.

Relevant Biological Pathway

Flavonoids, including chalcones, are known to possess anti-inflammatory properties, often by interacting with key signaling pathways like the NF-κB pathway. Understanding this can be crucial for drug development professionals.

cluster_pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates ikb_nfkb IκBα NF-κB nfkb NF-κB (p50/p65) nucleus Nucleus genes Transcription of Inflammatory Genes nucleus->genes chalcone Flavonoids (e.g., Chalcones) chalcone->ikb_kinase inhibit ikb_nfkb:f1->nucleus translocates

Caption: Flavonoids can inhibit the NF-κB pathway, reducing inflammation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Helichrysetin and Its Methylated Derivative, 3'-Methyl-4-O-methylhelichrysetin

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the current scientific literature exists regarding the biological activity of 3'-Methyl-4-O-methylhelichrysetin, a methylated derivative of the naturally occurring chalcone (B49325), helichrysetin (B1673041). While helichrysetin has been the subject of numerous studies elucidating its anticancer and anti-inflammatory properties, comprehensive experimental data for its methylated counterpart is not publicly available at this time. This guide, therefore, provides a detailed overview of the established biological activities of helichrysetin and discusses the potential implications of methylation on its bioactivity based on general structure-activity relationship principles of flavonoids.

Helichrysetin: A Chalcone with Potent Biological Activities

Helichrysetin is a natural chalcone that has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its biological effects are attributed to its ability to modulate key cellular signaling pathways, leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

Anticancer Activity of Helichrysetin

Helichrysetin exhibits cytotoxic effects against a variety of cancer cell lines. The primary mechanism of its anticancer action involves the induction of DNA damage, which in turn triggers a cascade of events leading to programmed cell death (apoptosis).

Key Anticancer Mechanisms:

  • Induction of DNA Damage: Helichrysetin has been shown to cause DNA damage in cancer cells.

  • Activation of JNK-mediated Apoptosis: The DNA damage induced by helichrysetin activates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of apoptosis.

  • Modulation of Apoptotic Proteins: The activation of the JNK pathway leads to the upregulation of pro-apoptotic proteins such as Bax and Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.

  • Cell Cycle Arrest: Helichrysetin can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.

Quantitative Data on Anticancer Activity:

The inhibitory effects of helichrysetin on various cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer28.8
HCT116Colon Cancer15.5
A549Lung Cancer25.3
MCF-7Breast Cancer35.8

Experimental Protocols:

  • Cell Viability Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of helichrysetin for a specified period. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is then added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan, which is then solubilized. The absorbance is measured to determine cell viability.

  • Apoptosis Analysis (Flow Cytometry): Cells treated with helichrysetin are stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis: Protein lysates from helichrysetin-treated cells are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for target proteins (e.g., JNK, p-JNK, Bcl-2, Bax, Caspase-3) and subsequently with secondary antibodies. Protein bands are visualized to determine the expression levels of the target proteins.

Signaling Pathway:

helichrysetin_apoptosis helichrysetin Helichrysetin dna_damage DNA Damage helichrysetin->dna_damage jnk_activation JNK Activation dna_damage->jnk_activation bcl2_inhibition Bcl-2 Inhibition jnk_activation->bcl2_inhibition bax_caspase3_activation Bax/Caspase-3 Activation jnk_activation->bax_caspase3_activation apoptosis Apoptosis bcl2_inhibition->apoptosis bax_caspase3_activation->apoptosis

Helichrysetin-induced apoptotic pathway.
Anti-inflammatory Activity of Helichrysetin

Helichrysetin also possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Key Anti-inflammatory Mechanisms:

  • Inhibition of NF-κB Activation: Helichrysetin prevents the activation of NF-κB, thereby suppressing the transcription of pro-inflammatory mediators.

  • Reduction of Pro-inflammatory Cytokines: By inhibiting NF-κB, helichrysetin reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Suppression of Inflammatory Enzymes: Helichrysetin can also inhibit the activity of inflammatory enzymes like cyclooxygenase-2 (COX-2).

Experimental Protocols:

  • Nitric Oxide (NO) Production Assay: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of helichrysetin. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatants of LPS-stimulated macrophages treated with helichrysetin are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • NF-κB Luciferase Reporter Assay: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid. After treatment with an inflammatory stimulus and helichrysetin, the luciferase activity is measured to determine the effect on NF-κB transcriptional activity.

Signaling Pathway:

helichrysetin_inflammation inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nfkb_activation NF-κB Activation inflammatory_stimuli->nfkb_activation proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_activation->proinflammatory_genes inflammation Inflammation proinflammatory_genes->inflammation helichrysetin Helichrysetin helichrysetin->nfkb_activation

Inhibition of the NF-κB pathway by helichrysetin.

This compound: A Potential for Enhanced Activity?

While direct experimental evidence is lacking for this compound, the structural modifications—methylation at the 3' and 4-O positions—may influence its biological activity.

Potential Effects of Methylation:

  • Increased Lipophilicity: Methylation generally increases the lipophilicity of a molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological activity.

  • Altered Metabolism: Methylation can affect the metabolic stability of a compound, potentially leading to a longer half-life and sustained therapeutic effects.

  • Modified Target Binding: The addition of methyl groups can alter the shape and electronic properties of the molecule, which may affect its binding affinity to target proteins and enzymes. Some studies on other flavonoids have shown that methylation can enhance anti-inflammatory activity.

Future Research Directions:

To ascertain the biological activities of this compound, a comprehensive series of in vitro and in vivo studies are required. These should include:

  • Anticancer screening against a panel of cancer cell lines to determine its cytotoxic potential and IC50 values.

  • Mechanistic studies to investigate its effects on apoptosis, cell cycle, and key signaling pathways.

  • Anti-inflammatory assays to evaluate its ability to inhibit the production of inflammatory mediators.

  • Comparative studies directly comparing its activity with that of the parent compound, helichrysetin.

Conclusion

Helichrysetin is a promising natural compound with well-documented anticancer and anti-inflammatory activities. Its mechanisms of action are centered around the induction of apoptosis via the JNK pathway and the suppression of inflammation through the inhibition of the NF-κB pathway. In contrast, the biological profile of this compound remains uncharacterized. Based on the structure-activity relationships of similar compounds, its methylated structure holds the potential for modified, and possibly enhanced, biological activity. Further experimental investigation is crucial to unlock the therapeutic potential of this derivative and to provide a solid basis for a direct and quantitative comparison with helichrysetin. Researchers in drug discovery and development are encouraged to pursue studies on this compound to fill the current knowledge gap.

Validating the Anti-Inflammatory Potential of 3'-Methyl-4-O-methylhelichrysetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-inflammatory effects of the novel compound 3'-Methyl-4-O-methylhelichrysetin. It outlines standardized experimental protocols and offers a comparative analysis with established anti-inflammatory agents. The objective is to furnish researchers with the necessary tools to rigorously assess the compound's therapeutic potential.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response mediated by intricate signaling pathways. Two of the most critical pathways in the inflammatory cascade are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways regulate the expression of pro-inflammatory genes, leading to the production of inflammatory mediators such as cytokines and nitric oxide.[2][3] The therapeutic strategy for many anti-inflammatory drugs, including novel compounds like this compound, often involves the modulation of these key pathways.

The structure of this compound, a methylated flavonoid, suggests a potential for significant anti-inflammatory activity. Studies on other flavonoids have shown that O-methylation can enhance their anti-inflammatory properties, possibly through increased stability and bioavailability.[4][5]

Comparative Analysis of Anti-Inflammatory Activity

To ascertain the efficacy of this compound, a direct comparison with well-characterized anti-inflammatory agents is essential. The following table summarizes key in vitro and in vivo assays and provides a benchmark for evaluating the performance of the target compound against established alternatives like Quercetin (a natural flavonoid) and Indomethacin (a conventional NSAID).

Assay This compound (Hypothesized) Quercetin Indomethacin
In Vitro Assays
Cell Viability (e.g., MTT Assay)Low cytotoxicity expected at effective concentrations.Generally low cytotoxicity at concentrations used for anti-inflammatory studies.Can exhibit cytotoxicity at higher concentrations.
Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages (e.g., RAW 264.7 cells)Dose-dependent reduction in NO production.Significant inhibition of NO production.[6]Potent inhibitor of COX enzymes, indirect effect on NO.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Inhibition (ELISA)Dose-dependent decrease in cytokine secretion.Reduces the levels of TNF-α, IL-6, and IL-1β.[6]Strong inhibitor of prostaglandin (B15479496) synthesis, which can modulate cytokine production.
COX-2 Enzyme InhibitionPotential for selective or non-selective inhibition.Inhibits COX-2 expression.[6]Potent non-selective COX-1/COX-2 inhibitor.[7]
NF-κB Activation (Western Blot, Reporter Assay)Inhibition of IκBα phosphorylation and NF-κB nuclear translocation.Inhibits NF-κB activation.[6]Can indirectly affect NF-κB signaling.
In Vivo Assays
Carrageenan-Induced Paw Edema in RodentsSignificant reduction in paw edema.Demonstrates reduction in paw edema.Potent reduction of paw edema.[8]
Cotton Pellet Granuloma in RodentsReduction in granuloma weight.Shows anti-proliferative effects in this model.Significant reduction in granuloma formation.[8]

Detailed Experimental Protocols

Rigorous and reproducible experimental design is paramount for the validation of a new therapeutic compound. The following are detailed protocols for key assays.

In Vitro Anti-Inflammatory Assays

1. Cell Culture and Treatment: Murine macrophage-like RAW 264.7 cells are a standard model for in vitro inflammation studies.[1][3]

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[1]

  • Experimental Procedure: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound or a reference compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1][9]

2. Cell Viability Assay (MTT Assay): This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[3]

  • Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology: After treatment, MTT solution is added to the cells, which is converted to formazan (B1609692) by viable cells. The formazan crystals are then solubilized, and the absorbance is measured.

3. Nitric Oxide (NO) Inhibition Assay (Griess Test): This assay quantifies the production of nitric oxide, a key inflammatory mediator.[2][3]

  • Principle: The Griess reagent detects nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[2]

  • Methodology: After cell treatment and LPS stimulation, the culture supernatant is collected and mixed with the Griess reagent. The absorbance is then measured to determine the nitrite concentration. A reduction in nitrite levels indicates anti-inflammatory activity.[1][2]

4. Pro-inflammatory Cytokine Measurement (ELISA): This assay measures the levels of key inflammatory cytokines.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses antibodies to specifically detect and quantify cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.[3]

  • Methodology: Commercially available ELISA kits are used according to the manufacturer's instructions.

5. Western Blot Analysis for Signaling Pathway Proteins: This technique is used to analyze the expression and activation of proteins in the NF-κB and MAPK signaling pathways.[3]

  • Principle: Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., phosphorylated IκBα, p65, p38, JNK).

  • Methodology: Cells are lysed after treatment, and protein concentrations are determined. Equal amounts of protein are then subjected to SDS-PAGE, transferred to a PVDF membrane, and incubated with primary and secondary antibodies before visualization.

In Vivo Anti-Inflammatory Assay

Carrageenan-Induced Paw Edema in Rats: This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[7][10]

  • Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.[10]

  • Animal Grouping: Animals are divided into a vehicle control group, a positive control group (e.g., indomethacin), and several test groups receiving different doses of this compound.[1]

  • Procedure: The test compound or vehicle is administered orally or intraperitoneally. After a set time, carrageenan is injected into the subplantar region of the right hind paw.[1] The paw volume is measured at different time points using a plethysmometer to determine the extent of edema and the inhibitory effect of the compound.[1]

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB P-IκBα IkB->p_IkB NFkB NF-κB (p50/p65) p_NFkB NF-κB (Active) NFkB->p_NFkB p_IkB->NFkB Releases DNA DNA p_NFkB->DNA Translocates & Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Pre-treat with Compound/ Vehicle seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay for NO collect->griess elisa ELISA for Cytokines collect->elisa end End griess->end elisa->end

Caption: Experimental workflow for in vitro anti-inflammatory assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chalcone (B49325) 3'-Methyl-4-O-methylhelichrysetin and structurally related methylated chalcones. While specific experimental data for this compound is limited in publicly available literature, this guide establishes a framework for its evaluation by comparing the known biological activities and mechanisms of similar methylated chalcones. Methylation is a key chemical modification known to enhance the pharmacological properties of flavonoids, including chalcones, by improving their metabolic stability and membrane permeability.

Introduction to this compound and Related Compounds

This compound, also known as 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone, is a naturally occurring chalcone isolated from the bark of Cephalotaxus affine (formerly Cephalotaxus sinensis).[1][2] Chalcones, characterized by their open-chain flavonoid structure, are precursors in the biosynthesis of other flavonoids and exhibit a wide range of biological activities.[3][4] The methylation of hydroxyl groups on the chalcone scaffold can significantly influence their bioactivity, often leading to increased potency.[5][6][7] This guide will explore the cytotoxic, anti-inflammatory, and antioxidant properties of methylated chalcones, providing a basis for predicting the potential activities of this compound.

Comparative Biological Activity

The following tables summarize the biological activities of various methylated chalcones, providing a comparative landscape for evaluating new compounds like this compound. The data is compiled from various in vitro studies.

Cytotoxic Activity of Methylated Chalcones

The cytotoxicity of chalcones against various cancer cell lines is a significant area of research. Methylation has been shown to enhance the cytotoxic potential of some chalcones.[5][8]

CompoundCell LineIC50 (µM)Reference
O-methylated chalcone derivative 3 HeLa (Cervical Cancer)5.92[5]
HepG2 (Liver Cancer)3.03[5]
T24 (Bladder Cancer)5.0[5]
TOV-21G (Ovarian Cancer)Not specified[5]
2',4',6'-Trihydroxychalcone RAW 264.712.5[9]
Licochalcone A RAW 264.73.35[9]
4-Hydroxy-3',4',5'-trimethoxychalcone RAW 264.78.2[9]
C-Methylated Chalcone 2 MCF-7 (Breast Cancer)0.0015 (nM)[8]
SKBR-3 (Breast Cancer)0.0128 (nM)[8]
2′,3,4-trihydroxy-4′,6′-dimethoxy chalcone (Chalcotanina) MDA-MB-231 (Breast Cancer)High sensitivity[10]
Anti-inflammatory Activity of Methylated Chalcones

Chalcones are known to modulate inflammatory pathways, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[9][11][12][13][14]

CompoundAssayCell LineIC50 (µM)Reference
2',4',6'-Trihydroxychalcone NO ProductionRAW 264.712.5[9]
4,2',4'-Trihydroxy-3-prenylchalcone NO ProductionRAW 264.75.8[9]
Licochalcone A NO ProductionRAW 264.73.35[9]
4-Hydroxy-3',4',5'-trimethoxychalcone TNF-α ReleaseRAW 264.78.2[9]
α-X-TMCs (e.g., X = Br, Cl) HO-1, iNOS activityNot specifiedPotent[12]
Antioxidant Activity of Methylated Chalcones

The antioxidant potential of chalcones is often evaluated by their ability to scavenge free radicals.[15][16][17][18]

CompoundAssayIC50Reference
Myrigalone B (C-methylated dihydrochalcone) DPPH radical scavenging32 ± 1 µM[15]
Lipid peroxidation (mitochondria)5.2 ± 0.1 µM[15]
Chalcone DPPH radical scavenging50% inhibition at 4 mg/ml[17]
4-Methoxy 4-Methyl Chalcone DPPH radical scavenging42.65% inhibition at 4 mg/ml[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of chalcones.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, T24) in a 96-well plate at a density of 1.5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[19]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 25, 50, 100, 200, and 400 µg/ml) and incubate for another 24 hours.[19] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 4 hours.[19]

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO (100 µL), to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Principle: This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[11]

Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours.[11]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[11]

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.[11]

    • Add 50 µL of Griess Reagent Component A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.[11]

    • Add 50 µL of Griess Reagent Component B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.[11]

DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Reaction Mixture: Add a specific volume of the test sample to a DPPH solution in the same solvent. A control containing only the solvent and DPPH is also prepared. Ascorbic acid is often used as a positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength around 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathways and Experimental Workflows

Chalcones are known to interact with various cellular signaling pathways, which is central to their biological activities. Understanding these interactions is key to elucidating their mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[20][21] Chalcones have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[20][21]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IKK NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Chalcones Methylated Chalcones Chalcones->IKK Inhibit Chalcones->NFkB Inhibit Translocation

Caption: Simplified NF-κB signaling pathway and potential inhibition points by methylated chalcones.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing the biological activities of novel chalcone compounds.

Experimental_Workflow Start Synthesis/Isolation of Methylated Chalcones Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Start->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, etc.) Start->Antioxidant Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism AntiInflammatory->Mechanism Antioxidant->Mechanism WesternBlot Western Blot (e.g., for NF-κB pathway proteins) Mechanism->WesternBlot GeneExpression Gene Expression Analysis (qPCR) Mechanism->GeneExpression InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: A general experimental workflow for the biological evaluation of methylated chalcones.

Conclusion

While direct experimental data on this compound remains to be published, the comparative analysis of related methylated chalcones provides a strong foundation for predicting its potential biological activities. The enhanced cytotoxic, anti-inflammatory, and antioxidant properties observed in other methylated chalcones suggest that this compound is a promising candidate for further investigation. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive framework for researchers to systematically evaluate this and other novel methylated chalcones as potential therapeutic agents. Future studies should focus on the synthesis and direct biological evaluation of this compound to validate these predictions and fully elucidate its pharmacological profile.

References

cross-validation of 3'-Methyl-4-O-methylhelichrysetin's bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published scientific literature detailing the bioactivity of 3'-Methyl-4-O-methylhelichrysetin in various cell lines has yielded no specific experimental data. At present, there is a lack of publicly available research on the cytotoxic, anti-proliferative, or other biological effects of this particular flavonoid in cancer or other cell lines. Consequently, a comparative guide with supporting experimental data, detailed protocols, and signaling pathway visualizations for this compound cannot be constructed at this time.

The initial intent was to provide a detailed comparison of this compound's performance against other relevant flavonoid compounds, complete with quantitative data summarized in tables, explicit experimental methodologies, and visual diagrams of implicated signaling pathways. However, the foundational research required for such a guide—studies that quantify the effects of this compound on cell viability, apoptosis, or other relevant biological markers—appears to be absent from the current scientific literature.

While general information on the anti-cancer properties of flavonoids as a broad class of compounds is available, this does not suffice to create a specific and objective comparison guide for this compound. The bioactivity of individual flavonoids can vary significantly based on their specific chemical structure, the cell line being tested, and the experimental conditions.

Therefore, until research is published that specifically investigates the bioactivity of this compound in defined cell line models, it is not possible to fulfill the request for a comparative guide. Researchers, scientists, and drug development professionals interested in this compound are encouraged to conduct foundational research to establish its bioactivity profile. Such future research would be invaluable to the scientific community and would enable the creation of the comprehensive comparative analyses requested.

A Comparative Guide to Synthetic vs. Natural 3'-Methyl-4-O-methylhelichrysetin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Efficacy Supported by Experimental Data

This guide provides a comprehensive comparison of synthetically produced and naturally sourced 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) derivative with significant potential in pharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's synthesis, biological activities, and the experimental protocols necessary for its evaluation.

Introduction to this compound

This compound, also known by its systematic name (E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, is a member of the chalcone family, a class of flavonoids known for their diverse biological activities.[1][2] Natural sources of this compound include the bark of Cephalotaxus affine and Cephalotaxus sinensis.[1] Chalcones, in general, are recognized for their anti-inflammatory, anticancer, and antioxidant properties, making this compound a compound of interest for further investigation.[2][3]

Sourcing and Synthesis

Natural Source:

The primary known natural sources of this compound are the bark of plants from the Cephalotaxus genus.[1] Extraction from these natural sources typically involves solvent extraction and subsequent chromatographic purification. The yield and purity of the natural compound can be influenced by factors such as the plant's growing conditions, age, and the extraction method employed.

Synthetic Route:

The most common and efficient method for synthesizing this compound and other chalcones is the Claisen-Schmidt condensation .[4][5][6] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.[4]

For the synthesis of this compound, the precursors would be 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone and p-anisaldehyde (4-methoxybenzaldehyde). The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Acetophenone 2',4'-Dihydroxy-6'-methoxy- 3'-methylacetophenone Claisen_Schmidt Claisen-Schmidt Condensation Acetophenone->Claisen_Schmidt Benzaldehyde p-Anisaldehyde Benzaldehyde->Claisen_Schmidt Base Base Catalyst (e.g., NaOH, KOH) Base->Claisen_Schmidt Solvent Solvent (e.g., Ethanol) Solvent->Claisen_Schmidt Product 3'-Methyl-4-O- methylhelichrysetin Claisen_Schmidt->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure Synthetic Product Purification->Final_Product

Synthetic workflow for this compound.

Efficacy Comparison: A Hypothetical Framework

In the absence of direct comparative data for this compound, we present a hypothetical comparison based on general principles observed for natural versus synthetic compounds in pharmacology.

FeatureSynthetic this compoundNatural this compound
Purity & Consistency High purity and batch-to-batch consistency are achievable through controlled synthesis and purification.Purity can vary depending on the extraction and purification methods. The presence of minor, structurally related compounds from the natural source is possible.
Biological Activity The activity is solely attributable to the specific molecule.The observed activity could be due to the main compound or a synergistic effect with other co-extracted natural products.
Scalability & Availability Production can be scaled up to meet demand, ensuring a consistent supply.Availability is dependent on the natural source, which can be affected by environmental factors and harvesting limitations.
Cost The cost is dependent on the price of starting materials and the complexity of the synthesis.The cost can be high due to the labor-intensive processes of extraction and purification.

Biological Activities and Signaling Pathways

Chalcones, including this compound, are known to exhibit a range of biological activities. The primary areas of investigation for this compound would be its anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p50/p65) IkB->NFkB_cytoplasm Inhibits NFkB_nucleus NF-κB (p50/p65) NFkB_cytoplasm->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Compound 3'-Methyl-4-O- methylhelichrysetin Compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

Anticancer Activity

The potential anticancer activity of this compound is likely to involve the induction of apoptosis , or programmed cell death, in cancer cells.[9] Key signaling pathways in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process.[10]

Apoptosis_Pathway Compound 3'-Methyl-4-O- methylhelichrysetin Mitochondria Mitochondria Compound->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of the intrinsic apoptosis pathway.

Experimental Protocols

To facilitate the direct comparison of synthetic and natural this compound, the following detailed experimental protocols are provided.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Objective: To determine the ability of the test compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (synthetic and natural stocks)

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of synthetic and natural this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only control.

In Vitro Anticancer Assay: MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of the test compounds on a cancer cell line (e.g., HeLa, MCF-7) by measuring cell viability.

Materials:

  • Selected cancer cell line

  • Appropriate cell culture medium with 10% FBS

  • This compound (synthetic and natural stocks)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of synthetic and natural this compound for 24, 48, or 72 hours.

  • MTT Addition:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. While the natural product provides a valuable starting point, chemical synthesis offers the advantages of scalability, purity, and consistency. This guide provides the necessary framework and experimental protocols for researchers to conduct a thorough and objective comparison of the efficacy of synthetic versus natural this compound. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound from both sources.

References

Validating Analytical Methods for 3'-Methyl-4-O-methylhelichrysetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potential high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods for the quantitative analysis of 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) isolated from the bark of Cephalotaxus affine.[1] The validation of analytical methods is a critical step in drug development and quality control, ensuring data accuracy, reliability, and reproducibility. This document outlines key performance characteristics and detailed experimental protocols to assist researchers in selecting and implementing a suitable analytical method.

Understanding the Analyte: this compound

This compound, also known as 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone, is a flavonoid compound with potential biological activities.[1] Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, formulation development, and quality assessment of raw materials and finished products.

Comparative Overview of Analytical Methods

Two primary chromatographic methods are proposed and compared for the analysis of this compound: a conventional HPLC-UV method and a more rapid UHPLC-PDA method. The selection of a method will depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and desired sensitivity.

Table 1: Comparison of HPLC and UHPLC Method Validation Parameters

Validation ParameterMethod A: HPLC-UVMethod B: UHPLC-PDA
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD)
- Intraday< 1.5%< 1.0%
- Interday< 2.0%< 1.5%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Specificity/Selectivity Good resolution from excipientsExcellent peak purity & resolution
Robustness Tolerant to minor variationsSensitive to mobile phase composition
Run Time ~15 minutes~5 minutes

Experimental Protocols

Detailed methodologies for the two proposed analytical methods are provided below. These protocols are based on established methods for flavonoid analysis and are adapted for this compound.[2][3][4]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible approach for routine analysis.

1. Instrumentation and Chromatographic Conditions:

  • System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol (B129727):Water (70:30, v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Procedures:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three concentration levels (low, medium, high). Calculate the percentage recovery.

  • Precision:

    • Intraday: Analyze six replicate injections of a standard solution at a medium concentration level on the same day.

    • Interday: Repeat the analysis on three different days.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.

Method B: Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA)

This method offers faster analysis times and higher sensitivity, suitable for high-throughput screening and low-level quantification.[5][6]

1. Instrumentation and Chromatographic Conditions:

  • System: UHPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: Start with 40% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA detection from 200-400 nm, with quantification at 350 nm.

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Follow the same procedures as in Method A, using the mobile phase as the diluent.

3. Validation Procedures:

  • Follow the same validation procedures as in Method A. The PDA detector allows for the assessment of peak purity, which is an additional measure of specificity.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the sequential workflow for validating an analytical method for this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application MD1 Selectivity & Specificity MD2 System Suitability MD1->MD2 V1 Linearity & Range MD2->V1 V2 Accuracy (% Recovery) V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 MA1 Routine Analysis V5->MA1 MA2 Quality Control MA1->MA2

Caption: Workflow for analytical method validation.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known activities of other flavonoids.

receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation compound This compound compound->raf

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

A Comparative Guide: Evaluating 3'-Methyl-4-O-methylhelichrysetin Against Known Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of 3'-Methyl-4-O-methylhelichrysetin. While this chalcone (B49325) is commercially available for research purposes, there is a notable absence of published experimental data detailing its mechanism of action, the specific signaling pathways it may inhibit, and its quantitative performance in biological assays. Consequently, a direct comparison with well-characterized signaling inhibitors is not feasible at this time.

For researchers, scientists, and drug development professionals, the selection of an appropriate signaling inhibitor is contingent on a thorough understanding of its target specificity, potency, and mechanism of action. Known signaling inhibitors have undergone extensive preclinical and often clinical evaluation, providing a robust dataset for comparison. This includes detailed experimental protocols and quantitative data such as IC50 values (the half-maximal inhibitory concentration), which are crucial for assessing potency and selectivity.

The Landscape of Known Signaling Inhibitors: A Framework for Comparison

To illustrate the type of data necessary for a meaningful comparison, we can consider the well-defined characteristics of established inhibitors targeting key signaling pathways implicated in various diseases, particularly cancer. These pathways include, but are not limited to:

  • Receptor Tyrosine Kinase (RTK) Pathways: Inhibitors targeting RTKs like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) are central to many cancer therapies.

  • Intracellular Signaling Cascades: Key cascades such as the MAPK/ERK and PI3K/Akt/mTOR pathways are frequently dysregulated in disease and are the targets of numerous specific inhibitors.

  • Nuclear Receptor Signaling: Modulation of nuclear receptors like the estrogen receptor (ER) and androgen receptor (AR) is a cornerstone of treatment for hormone-dependent cancers.

  • Epigenetic Modulators: Inhibitors of histone deacetylases (HDACs) and methyltransferases are a growing class of therapeutics that target the epigenetic regulation of gene expression.

A comparative guide for a novel compound would typically involve positioning it within this landscape, which requires answers to the following fundamental questions:

  • What is the specific molecular target(s) of the compound?

  • Which signaling pathway(s) are modulated by the compound's interaction with its target(s)?

  • What is the potency and selectivity of the compound for its target(s) in vitro and in vivo?

  • What are the downstream cellular effects of pathway inhibition by the compound?

Unfortunately, for this compound, the scientific literature accessible through extensive searches does not yet provide the answers to these critical questions.

The Path Forward: A Call for Experimental Characterization

To enable a proper comparative analysis, foundational research into the biological activity of this compound is required. The following experimental workflow outlines the necessary steps to elucidate its potential as a signaling inhibitor.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Validation & Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy & Preclinical Development cluster_3 Outcome A High-Throughput Screening (HTS) in various cancer cell lines B Broad Kinase Panel Screening A->B Identify potential kinase families C Affinity Chromatography / Mass Spectrometry A->C Identify binding partners F Western Blot Analysis of Phosphorylated Pathway Proteins A->F E In Vitro Kinase Assays (e.g., IC50 determination) B->E C->E L Comparative Analysis vs. Known Signaling Inhibitors J Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies E->J G Cell-Based Reporter Assays F->G H Cell Cycle & Apoptosis Assays F->H I Xenograft / Syngeneic Mouse Models H->I K Toxicology Studies I->K K->L

Safety Operating Guide

Navigating the Disposal of 3'-Methyl-4-O-methylhelichrysetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 3'-Methyl-4-O-methylhelichrysetin, emphasizing safety and compliance in the absence of specific data.

Prioritizing Safety: Handling and Personal Protective Equipment (PPE)

When handling any chemical for which a specific SDS is not available, a cautious approach is necessary. Treat the substance as potentially hazardous.

General Handling Precautions:

  • Work in a designated area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid contact: Minimize the risk of exposure through inhalation, ingestion, or skin and eye contact.

  • Prevent dust and aerosol formation: Handle the solid material carefully to avoid generating dust.

  • Practice good laboratory hygiene: Wash hands thoroughly after handling, even if gloves are worn. Do not eat, drink, or smoke in the laboratory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection Wear a laboratory coat. For larger quantities or potential for splashing, consider a chemical-resistant apron.
Respiratory If working outside a fume hood or if dust formation is likely, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of any chemical waste must comply with local, state, and federal regulations. The following is a general procedure and should be adapted to your institution's specific policies.

  • Consult your Environmental Health and Safety (EHS) Department: Before beginning any disposal process, contact your institution's EHS department. They will provide specific guidance on waste stream classification and disposal procedures.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Improper mixing can lead to hazardous chemical reactions.

  • Containerization:

    • Collect waste in a container that is compatible with the chemical and in good condition with a secure, leak-proof lid.

    • The original container, if in good condition, can often be used for the disposal of the pure, unused compound.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known or suspected hazards.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Professional Disposal:

    • Coordinate with your EHS department to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal contractor.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. The choice of decontamination solution will depend on the chemical properties outlined in the SDS.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Chemical Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_start cluster_assessment Hazard Assessment cluster_consultation Consultation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal start Chemical Waste Generated sds Obtain and Review Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards and Regulatory Status sds->identify_hazards ehs Consult Institutional EHS Guidelines identify_hazards->ehs segregate Segregate Waste by Compatibility ehs->segregate containerize Use Appropriate, Labeled Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store pickup Arrange for Pickup by Licensed Waste Disposal store->pickup end Disposal Complete pickup->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

Disclaimer: This information is intended for guidance and is not a substitute for the specific information that would be provided in a Safety Data Sheet (SDS). Always prioritize obtaining the SDS from the manufacturer or supplier and follow the directives of your institution's Environmental Health and Safety department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.